Product packaging for L-Canaline(Cat. No.:CAS No. 496-93-5)

L-Canaline

Cat. No.: B555070
CAS No.: 496-93-5
M. Wt: 134.13 g/mol
InChI Key: FQPGMQABJNQLLF-VKHMYHEASA-N
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Description

L-canaline is a non-proteinogenic L-alpha-amino acid that is L-homoserine in which the hydroxy group at position 4 is substituted by an aminooxy group. It has been isolated from legumes and plays an essential role in lugume chemical defense against insects. It has a role as a plant metabolite, an antineoplastic agent, an antimetabolite and a phytogenic insecticide. It is functionally related to a L-homoserine. It is a tautomer of a this compound zwitterion.
Canaline has been reported in Vicia faba and Medicago sativa with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10N2O3 B555070 L-Canaline CAS No. 496-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid
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InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGMQABJNQLLF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197925
Record name Canaline
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Molecular Weight

134.13 g/mol
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Physical Description

Solid
Record name L-Canaline
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CAS No.

496-93-5
Record name L-Canaline
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Record name (2S)-2-amino-4-(aminooxy)butanoic acid
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Record name CANALINE
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Record name L-Canaline
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Foundational & Exploratory

The Isolation and Discovery of L-Canaline from Canavalia ensiformis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Canaline ((2S)-2-amino-4-(aminooxy)butanoic acid) is a non-proteinogenic amino acid found in various leguminous plants, most notably in the seeds of the jack bean, Canavalia ensiformis. As a structural analogue of ornithine, this compound exhibits potent insecticidal and neurotoxic properties, making it a molecule of significant interest for research in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical context of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Natural Occurrence

This compound is not directly synthesized by Canavalia ensiformis but is rather a product of the enzymatic breakdown of L-canavanine, another, more abundant non-proteinogenic amino acid in the jack bean. L-canavanine, a structural analogue of L-arginine, can constitute a significant percentage of the seed's dry weight. The primary pathway for this compound formation is the hydrolysis of L-canavanine by the enzyme arginase, which cleaves the guanidinooxy group to yield this compound and urea. This process is a key step in the catabolism of L-canavanine within the plant.

Experimental Protocols

The isolation of this compound from Canavalia ensiformis is a multi-step process that begins with the extraction of its precursor, L-canavanine, followed by enzymatic conversion and subsequent purification of this compound.

Isolation of L-Canavanine from Canavalia ensiformis Seeds

This protocol is adapted from established methods for the extraction of non-protein amino acids from legume seeds.

Materials:

  • Mature Canavalia ensiformis seeds

  • Ethanol (70% and 80%)

  • Deionized water

  • Dowex 50 resin (H+ form)

  • Ammonium hydroxide solution (2N)

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Seed Preparation: Grind mature Canavalia ensiformis seeds to a fine powder.

  • Extraction:

    • Suspend the seed powder in 10 volumes of 70% ethanol.

    • Stir the suspension for 4 hours at room temperature.

    • Centrifuge the mixture at 10,000 x g for 20 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 70% ethanol.

    • Pool the supernatants and concentrate them under reduced pressure using a rotary evaporator at 40°C.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a column with Dowex 50 resin (H+ form).

    • Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2.0 with HCl.

    • Load the extract onto the equilibrated Dowex 50 column.

    • Wash the column with three column volumes of deionized water to remove neutral and acidic compounds.

    • Elute the bound amino acids, including L-canavanine, with 2N ammonium hydroxide.

    • Collect the eluate and concentrate it to dryness using a rotary evaporator.

    • Recrystallize the L-canavanine from 80% ethanol.

Enzymatic Conversion of L-Canavanine to this compound

This protocol utilizes arginase to hydrolyze L-canavanine. Arginase can be commercially sourced or purified from jack bean meal.

Materials:

  • Purified L-canavanine

  • Arginase (from jack bean or commercial source)

  • Tris-HCl buffer (0.1 M, pH 9.5)

  • Manganese chloride (MnCl2) solution (10 mM)

  • Incubator or water bath

Procedure:

  • Enzyme Activation: Pre-incubate the arginase solution with 10 mM MnCl2 for 30 minutes at 37°C to ensure maximal activity.

  • Reaction Setup:

    • Dissolve L-canavanine in 0.1 M Tris-HCl buffer (pH 9.5) to a final concentration of 50 mM.

    • Add the activated arginase to the L-canavanine solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing for the disappearance of L-canavanine and the appearance of this compound using a suitable analytical method (e.g., colorimetric assay or HPLC).

  • Reaction Termination: Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the arginase. Centrifuge to remove the precipitated enzyme.

Purification of this compound

The resulting solution contains this compound, unreacted L-canavanine, and urea. Further purification is necessary.

Materials:

  • Reaction mixture from the enzymatic conversion

  • Dowex 50 resin (H+ form)

  • Ammonium hydroxide solution (gradient concentrations)

  • Deionized water

Procedure:

  • Ion-Exchange Chromatography:

    • Adjust the pH of the supernatant from the terminated reaction to approximately 2.0.

    • Load the solution onto an equilibrated Dowex 50 column.

    • Wash the column with deionized water to remove urea.

    • Elute the amino acids using a gradient of ammonium hydroxide (e.g., 0.5 N to 2 N). This compound will elute at a different concentration than any remaining L-canavanine.

    • Collect fractions and analyze for the presence of this compound.

  • Final Purification:

    • Pool the fractions containing pure this compound.

    • Concentrate the solution to dryness under reduced pressure.

    • The resulting white powder is purified this compound.

Quantitative Data

The yield of this compound is dependent on the initial concentration of L-canavanine in the Canavalia ensiformis seeds and the efficiency of the enzymatic conversion and purification steps.

ParameterValue/RangeReference
L-canavanine content in C. ensiformis seeds (dry weight)2.5% - 5.0%[General literature values]
Apparent Km of jack bean arginase for L-canavanine38 mM[1][2][3]
Optimal pH for arginase activity on L-canavanine~9.5[General enzymology principles]
Expected yield of this compound from L-canavanineVariable, dependent on reaction conditions[Method dependent]
Purity of this compound after ion-exchange chromatography>95%[Achievable with optimized chromatography]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction L-Canavanine Extraction cluster_conversion Enzymatic Conversion cluster_purification This compound Purification seed_prep Seed Grinding extraction Ethanol Extraction seed_prep->extraction concentration1 Rotary Evaporation extraction->concentration1 ixc1 Ion-Exchange Chromatography (Dowex 50) concentration1->ixc1 crystallization Recrystallization ixc1->crystallization enzymatic_reaction Arginase Hydrolysis of L-Canavanine crystallization->enzymatic_reaction Purified L-Canavanine termination Heat Inactivation enzymatic_reaction->termination ixc2 Ion-Exchange Chromatography (Dowex 50) termination->ixc2 Reaction Mixture concentration2 Rotary Evaporation ixc2->concentration2 final_product final_product concentration2->final_product Purified this compound

Caption: Workflow for the isolation and purification of this compound.

Biochemical Pathway: Canavanine Catabolism

canavanine_catabolism cluster_canavanine_cycle Canavanine-Urea Cycle cluster_urea_cycle_analogy Analogous to Urea Cycle Canavanine L-Canavanine Canaline This compound Canavanine->Canaline H2O Urea Urea Canavanine->Urea Arginase Arginase (Canavanase activity) Arginase->Canavanine Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine H2O Urea_cycle Urea Arginine->Urea_cycle Arginase_urea Arginase Arginase_urea->Arginine

Caption: Enzymatic conversion of L-Canavanine to this compound and Urea.

Conclusion

The isolation of this compound from Canavalia ensiformis is a well-established, albeit multi-step, process that leverages the high concentration of its precursor, L-canavanine, in the seeds. The key to successful isolation lies in the efficient enzymatic conversion of L-canavanine using arginase, followed by chromatographic purification to separate this compound from other components. The potent biological activities of this compound warrant further investigation, and the protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its potential applications. Further optimization of extraction and purification protocols could enhance the yield and purity of this compound, facilitating its broader use in scientific research.

References

Chemical and physical properties of L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid found in leguminous plants, is a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT). Its unique chemical structure and biological activity have garnered significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and a summary of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-4-(aminooxy)butanoic acid, is a structural analog of ornithine. Its chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain physical properties are based on computational predictions and should be considered as such.

Identification
IdentifierValue
IUPAC Name (2S)-2-amino-4-(aminooxy)butanoic acid
Synonyms Canaline, O-Amino-L-homoserine
CAS Number 496-93-5
Molecular Formula C4H10N2O3
Molecular Weight 134.13 g/mol
Canonical SMILES C(CON)C(C(=O)O)N
InChI Key FQPGMQABJNQLLF-VKHMYHEASA-N
Physicochemical Properties
PropertyValueSource
Physical State SolidExperimental
Melting Point 213 °CPredicted
Boiling Point 378.1 °CPredicted
Density 1.298 g/cm³Predicted
Solubility Soluble in water. Soluble in DMSO (≤1 mg/ml) and PBS (pH 7.2, 10 mg/ml).[1]Experimental
pKa (Strongest Acidic) 2.24Predicted
pKa (Strongest Basic) 9.46Predicted
Spectroscopic Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for similar compounds and enzymatic assays.

Synthesis of this compound

A specific, detailed experimental protocol for the chemical synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from general methods for the synthesis of non-proteinogenic amino acids. One potential approach involves the modification of a suitable starting material such as L-aspartic acid or L-homoserine. A generalized, hypothetical protocol is provided below.

2.1.1 Hypothetical Synthesis Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection L-Homoserine L-Homoserine Protected_Homoserine N-protected L-Homoserine L-Homoserine->Protected_Homoserine Standard protection chemistry Protecting_Groups Protecting Groups (e.g., Boc, Cbz) Protecting_Groups->Protected_Homoserine Activated_Homoserine Activated L-Homoserine (e.g., mesylate, tosylate) Protected_Homoserine->Activated_Homoserine Activation of hydroxyl group Protected_Canaline_Intermediate Protected this compound Intermediate Activated_Homoserine->Protected_Canaline_Intermediate SN2 reaction Nucleophile Aminooxy nucleophile (e.g., N-hydroxyphthalimide) Nucleophile->Protected_Canaline_Intermediate This compound This compound Protected_Canaline_Intermediate->this compound Removal of protecting groups Deprotection_Reagents Deprotection Reagents (e.g., TFA, H2/Pd) Deprotection_Reagents->this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Methodology:

  • Protection: The amino group of a suitable starting material, such as L-homoserine, is protected using standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions.

  • Activation: The hydroxyl group of the protected homoserine is activated to create a good leaving group, for instance, by converting it to a mesylate or tosylate.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a suitable aminooxy nucleophile, such as N-hydroxyphthalimide, in an SN2 reaction to introduce the aminooxy functionality.

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product, this compound.

Purification of this compound by Ion-Exchange Chromatography

This compound, being an amino acid, can be effectively purified using ion-exchange chromatography. The following is a general protocol that can be adapted for its purification.

2.2.1 Ion-Exchange Chromatography Workflow

Crude_Sample Crude this compound Solution Loading Load Sample onto Column Crude_Sample->Loading Equilibration Equilibrate Cation-Exchange Column Equilibration->Loading Washing Wash with Low Salt Buffer Loading->Washing Elution Elute with Salt Gradient Washing->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Analysis Analyze Fractions (e.g., Ninhydrin Assay) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Product Pure this compound Pooling->Final_Product

Caption: Workflow for the purification of this compound.

Methodology:

  • Column Preparation: A cation-exchange chromatography column (e.g., Dowex 50W) is packed and equilibrated with a low ionic strength acidic buffer (e.g., 0.2 M sodium citrate buffer, pH 3.2).

  • Sample Loading: The crude this compound solution, dissolved in the equilibration buffer, is loaded onto the column. This compound, being positively charged at this pH, will bind to the negatively charged resin.

  • Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

  • Elution: this compound is eluted from the column by applying a gradient of increasing ionic strength or pH. For example, a linear gradient of sodium chloride or a buffer with a higher pH can be used.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable method such as the ninhydrin assay.

  • Pooling and Desalting: Fractions containing pure this compound are pooled, and the salt is removed by a suitable method like dialysis or gel filtration.

Ornithine Aminotransferase (OAT) Inhibition Assay

The inhibitory activity of this compound on OAT can be determined by measuring the decrease in enzyme activity in the presence of the inhibitor. Several continuous coupled assays can be adapted for this purpose.[2][3]

2.3.1 OAT Inhibition Assay Workflow

Prepare_Reagents Prepare Assay Buffer, Substrates (L-Ornithine, α-KG), OAT, and this compound Pre-incubation Pre-incubate OAT with this compound Prepare_Reagents->Pre-incubation Reaction_Initiation Initiate Reaction by adding Substrates Pre-incubation->Reaction_Initiation Monitoring Monitor Reaction Progress (e.g., Spectrophotometrically) Reaction_Initiation->Monitoring Data_Analysis Calculate Inhibition Parameters (IC50, Ki) Monitoring->Data_Analysis Results Determine Inhibitory Potency Data_Analysis->Results

Caption: Workflow for the OAT inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a suitable assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0), solutions of the substrates L-ornithine and α-ketoglutarate, a solution of purified OAT, and a series of dilutions of this compound.

  • Enzyme-Inhibitor Pre-incubation: In a microplate well, pre-incubate a fixed amount of OAT with varying concentrations of this compound for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates L-ornithine and α-ketoglutarate to the wells.

  • Monitoring Reaction Progress: The rate of the reaction can be monitored continuously by coupling the production of glutamate to a detectable signal. For example, using L-glutamate oxidase and a fluorescent probe like Amplex® Red, the production of glutamate can be measured fluorometrically.[3]

  • Data Analysis: The initial reaction rates at different this compound concentrations are determined. These rates are then plotted against the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through two key mechanisms: the inhibition of PLP-dependent enzymes and its participation in the Canaline-Urea cycle.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound is a potent irreversible inhibitor of a variety of PLP-dependent enzymes, with OAT being a primary target.[4] The aminooxy group of this compound reacts with the aldehyde group of the PLP cofactor at the enzyme's active site to form a stable oxime, thereby inactivating the enzyme.[3][5]

cluster_0 OAT Active Site OAT_PLP OAT + PLP (Pyridoxal Phosphate) Inactive_Complex Stable Oxime Complex (Inactive Enzyme) OAT_PLP->Inactive_Complex Product Glutamate-γ-semialdehyde OAT_PLP->Product Catalyzes conversion This compound This compound This compound->Inactive_Complex Forms oxime with PLP Substrate L-Ornithine Substrate->Product

Caption: Mechanism of OAT inhibition by this compound.

The Canaline-Urea Cycle

In certain leguminous plants, this compound is a key intermediate in the catabolism of L-canavanine, a structural analog of arginine. This metabolic pathway is known as the Canaline-Urea cycle.

L-Canavanine L-Canavanine This compound This compound L-Canavanine->this compound Arginase Urea Urea L-Canavanine->Urea Arginase L-Ureidohomoserine L-Ureidohomoserine This compound->L-Ureidohomoserine Ornithine Transcarbamylase Analogue L-Canavaninosuccinate L-Canavaninosuccinate L-Ureidohomoserine->L-Canavaninosuccinate Argininosuccinate Synthetase Analogue L-Canavaninosuccinate->L-Canavanine Argininosuccinate Lyase Analogue Fumarate Fumarate L-Canavaninosuccinate->Fumarate Aspartate Aspartate Aspartate->L-Canavaninosuccinate ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi

Caption: The Canaline-Urea Cycle.

Conclusion

This compound is a fascinating natural product with significant potential for biochemical and pharmacological research. Its potent and often irreversible inhibition of PLP-dependent enzymes makes it a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development. This guide provides a comprehensive summary of the current knowledge on the chemical and physical properties of this compound, along with detailed experimental protocols and an overview of its biological pathways. It is hoped that this resource will facilitate further research into the multifaceted roles of this intriguing molecule.

References

L-Canaline: A Technical Guide on the Non-Proteinogenic Amino Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

L-Canaline, a non-proteinogenic amino acid, is a potent natural antimetabolite found in a variety of leguminous plants. Structurally analogous to L-ornithine, it is the metabolic product of L-canavanine hydrolysis. Its primary mechanism of toxicity involves the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, making it a powerful insecticide and a compound of interest for its antineoplastic and immunotoxic properties. In the plants that synthesize it, this compound is part of a sophisticated chemical defense system and also plays a role in nitrogen metabolism through unique detoxification and recycling pathways. This document provides a comprehensive technical overview of this compound, covering its biosynthesis, mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Introduction

This compound, or L-2-amino-4-(aminooxy)butyric acid, is a structural analogue of L-ornithine where the terminal methylene group of ornithine is replaced by an oxygen atom.[1] It is not incorporated into proteins and is primarily found in leguminous plants that synthesize its precursor, L-canavanine.[2] L-canavanine, an analogue of L-arginine, is stored in high concentrations in the seeds of these plants, serving as both a nitrogen reservoir and a potent defensive chemical against herbivores.[3][4] The enzymatic cleavage of canavanine by arginase yields this compound and urea.[1] While canavanine's toxicity stems from its mistaken incorporation into proteins, canaline's toxicity arises from its potent ability to inactivate a wide range of essential enzymes.[3][5] This guide delves into the biochemistry, physiological roles, and analytical methodologies associated with this compound in plants.

Biosynthesis and Metabolism in Plants

This compound is intrinsically linked to the metabolism of L-canavanine. Plants that accumulate canavanine have evolved specialized metabolic pathways to manage these potentially autotoxic compounds, using them for both defense and as a source of nitrogen for the growing embryo.[4]

Biosynthesis of this compound from L-Canavanine

The primary route for this compound production in plants is through the hydrolysis of L-canavanine. This reaction is catalyzed by the enzyme arginase.

  • Reaction: L-Canavanine + H₂O → this compound + Urea

  • Enzyme: Arginase (EC 3.5.3.1)

This process mirrors the cleavage of arginine to ornithine and urea in the urea cycle. The production of canaline is a key step in the catabolism of stored canavanine during seed germination, releasing nitrogen in the form of urea.[6]

The Canaline-Urea Cycle

In a pathway analogous to the ornithine-urea cycle, this compound can be recycled back to L-canavanine.[1] This cycle serves to generate urea, which can be further hydrolyzed by urease to ammonia, providing a readily available nitrogen source for the synthesis of other amino acids.[1]

  • This compound acts as a substrate for ornithine aminotransferase, producing L-ureidohomoserine.[1]

  • L-ureidohomoserine is converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase.[1]

  • Finally, argininosuccinic acid synthetase cleaves L-canavaninosuccinic acid to regenerate L-canavanine .[1]

CanalineUreaCycle Canavanine L-Canavanine Canaline This compound Canavanine->Canaline Arginase +H₂O Urea Urea Released Canavanine->Urea Ureidohomoserine L-Ureidohomoserine Canaline->Ureidohomoserine Ornithine Aminotransferase Canavaninosuccinate L-Canavaninosuccinate Ureidohomoserine->Canavaninosuccinate Argininosuccinic Acid Synthetase Canavaninosuccinate->Canavanine Argininosuccinic Acid Synthetase

Detoxification via Reductive Cleavage

To mitigate the potent toxicity of this compound, canavanine-producing plants possess a specific detoxification pathway. The enzyme this compound reductase catalyzes the NADPH-dependent reductive cleavage of this compound into L-homoserine and ammonia.[7]

  • Reaction: this compound + NADPH + H⁺ → L-Homoserine + NH₃ + NADP⁺

  • Enzyme: this compound reductase (EC 1.6.6.-)

This detoxification serves three critical functions:

  • It neutralizes the toxic this compound.[7]

  • It releases a third nitrogen atom from the original canavanine molecule as ammonia, increasing nitrogen yield.[7]

  • It converts the carbon skeleton of a secondary metabolite into L-homoserine, a primary metabolite used in the synthesis of essential amino acids like methionine, threonine, and isoleucine.[1][7]

Mechanism of Action and Toxicity

This compound is a highly effective antimetabolite due to its ability to react with and inactivate a crucial class of enzymes.[5]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The primary molecular basis for this compound's toxicity is its reaction with pyridoxal phosphate (PLP, a form of vitamin B6), an essential cofactor for a vast number of enzymes involved in amino acid metabolism.[1][5] The aminooxy moiety of this compound reacts with the aldehyde group of PLP, forming a stable, covalently-bound oxime.[5][8] This reaction effectively sequesters the PLP cofactor, leading to often irreversible inactivation of the enzyme.[5]

PLP_Inactivation cluster_Enzyme PLP-Dependent Enzyme Enzyme Apoenzyme (Protein) PLP Pyridoxal-5'-Phosphate (PLP) (Cofactor) Enzyme->PLP Binds to form Active Enzyme InactiveComplex Stable Oxime Complex (Inactive Enzyme) Canaline This compound Canaline->PLP Forms Covalent Bond (Oxime Formation)

Enzymes known to be inhibited by this compound include:

  • Ornithine Aminotransferase (OAT)[1]

  • Tyrosine Decarboxylase[8]

  • Ornithine Carbamoyltransferase[9]

  • Amine Oxidase[9]

  • Various Transaminases and Carboxy-Lyases[9]

Insecticidal and Other Biological Activities

The potent inhibition of PLP-dependent enzymes makes this compound a powerful insecticide and neurotoxin.[1] Larvae of the tobacco hornworm (Manduca sexta) fed a diet containing this compound exhibit significant developmental problems and high mortality.[1] Beyond its insecticidal properties, this compound has demonstrated other significant biological activities, including:

  • Anticancer Effects: It shows cytotoxic and antiproliferative effects against various cancer cell lines, including human pancreatic cancer cells.[5][10][11]

  • Immunotoxic Effects: this compound is cytotoxic to peripheral blood mononucleocytes (PBMCs) and can disrupt polyamine biosynthesis.[10]

  • Antimalarial Activity: It inhibits the growth of the malaria parasite Plasmodium falciparum.[11]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its precursor, L-canavanine.

Table 1: Concentration of L-Canavanine in Legume Seeds
Plant SpeciesCommon NameL-Canavanine Content (% dry weight)Reference
Canavalia ensiformisJack Bean> 4.5%[1][2]
Dioclea megacarpa-~13%[12]
Hedysarum alpinumAlpine Sweetvetch1.2%[3]
Medicago sativaAlfalfa (Sprouts)1.3 - 2.4%[13]
Table 2: Inhibitory and Kinetic Data for this compound
ParameterValueTarget/ContextReference
IC₅₀ 297 nMPlasmodium falciparum growth[11]
IC₅₀ 0.26 mMPMA-stimulated PBMC proliferation[11]
IC₅₀ 0.54 mMMixed lymphocyte reaction PBMC proliferation[11]
Inhibition Conc. 10 nMOrnithine Aminotransferase[1]
Kᵢ 4.6 mMCompetitive inhibitor of L-lysine flux[11]
Table 3: Kinetic Properties of Related Enzymes
EnzymeOrganismSubstrateApparent KₘTurnover NumberReference
Ornithine AminotransferaseManduca sextaL-Ornithine2.3 mM2.0 µmol min⁻¹ µmol⁻¹[14]
Ornithine AminotransferaseManduca sexta2-Oxoglutaric acid3.2 mM2.0 µmol min⁻¹ µmol⁻¹[14]
This compound ReductaseCanavalia ensiformisThis compound--[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and analysis of this compound and related enzymatic activities.

Extraction and Quantification of this compound via RP-HPLC

This protocol is adapted from methods for analyzing non-protein amino acids in plant seeds.[15][16][17] It involves extraction, pre-column derivatization, and separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC_Workflow Start Plant Material (e.g., Seed Flour) Extraction Extraction (e.g., aq. Ethanol) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Derivatization Pre-column Derivatization (e.g., with DEEMM or OPA) Supernatant->Derivatization HPLC RP-HPLC Analysis (C18 column) Derivatization->HPLC End Quantification (UV or Fluorescence) HPLC->End

A. Materials and Reagents:

  • Plant tissue (e.g., finely ground seeds)

  • Extraction Solvent: 70% (v/v) Ethanol

  • Derivatization Reagent: Diethyl ethoxymethylenemalonate (DEEMM) or o-Phthalaldehyde (OPA)

  • Borate Buffer (pH 9.0)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Orthophosphoric Acid

  • This compound and L-Canavanine standards

  • 0.22 µm syringe filters

B. Extraction Procedure:

  • Weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

  • Add 1.0 mL of 70% ethanol.

  • Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant. This is the crude amino acid extract. For quantitative analysis, a second extraction of the pellet may be performed and supernatants pooled.

  • Filter the supernatant through a 0.22 µm syringe filter prior to derivatization.

C. Pre-column Derivatization (using DEEMM):

  • In an HPLC vial, mix 100 µL of the filtered extract (or standard solution) with 400 µL of borate buffer (pH 9.0).

  • Add 50 µL of a 10% DEEMM solution in ethanol.

  • Vortex and incubate at 50°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for injection.

D. RP-HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient might be: 0-5 min (10% B), 5-25 min (10-40% B), 25-30 min (40-90% B), followed by column wash and re-equilibration. The gradient must be optimized to achieve separation of canaline from other amino acids.[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV detector at 280 nm (for DEEMM derivatives).

  • Injection Volume: 20 µL

E. Quantification:

  • Generate a standard curve by derivatizing and running known concentrations of this compound standard.

  • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Enzyme Assay: this compound Reductase

This protocol measures the activity of this compound reductase by monitoring the consumption of its cofactor, NADPH, spectrophotometrically.[7]

A. Materials and Reagents:

  • Enzyme extract from plant tissue (e.g., jack bean leaves)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • This compound solution (e.g., 50 mM in water)

  • NADPH solution (e.g., 10 mM in buffer)

  • Spectrophotometer capable of reading at 340 nm

B. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL Enzyme Extract

    • 50 µL NADPH solution (for a final concentration of ~0.5 mM)

  • Mix by inversion and place the cuvette in the spectrophotometer.

  • Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate (background NADPH oxidation).

  • Initiate the reaction by adding 50 µL of the this compound solution (for a final concentration of ~2.5 mM).

  • Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of reaction is the change in absorbance per minute, corrected for the background rate.

C. Calculation of Activity:

  • Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption.

  • The molar extinction coefficient (ε) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

  • Enzyme activity is typically expressed as µmol of NADPH consumed per minute per mg of protein (Specific Activity).

Conclusion

This compound is a fascinating and potent non-proteinogenic amino acid that exemplifies the chemical sophistication of plant defense mechanisms. Its toxicity, primarily through the inactivation of PLP-dependent enzymes, makes it a formidable natural insecticide and a molecule of significant interest for its potential therapeutic applications. For the plants that produce it, this compound is not merely a toxin but a manageable component of a larger metabolic strategy for nitrogen storage and recycling. The detailed protocols provided herein offer a foundation for researchers to further explore the biochemistry, physiology, and potential applications of this powerful natural product. Further investigation into the regulation of its biosynthesis, its precise roles in plant-herbivore interactions, and its pharmacological properties will continue to be a rich area of scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for Studying Ornithine Aminotransferase Kinetics Using L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate, respectively. Dysregulation of OAT activity is associated with various metabolic disorders, making it a significant target for therapeutic intervention. L-canaline, a naturally occurring non-proteinogenic amino acid, is a potent irreversible inhibitor of OAT.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the kinetics of OAT.

Mechanism of Inhibition

This compound acts as an irreversible inhibitor of ornithine aminotransferase.[2] Its inhibitory action stems from the formation of a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor in the active site of the enzyme.[2] This covalent modification effectively inactivates the enzyme. The reaction between the aminooxy group of this compound and the aldehyde group of PLP is a key feature of its mechanism. While this compound is a potent inhibitor, it is important to note that it can also inhibit other PLP-dependent enzymes.[1]

Data Presentation

Kinetic Parameters of OAT Inhibition
InhibitorTarget EnzymeIC50K_i(app)τ_1/2_ (half-life of inactivation)Reference
This compound Ornithine Aminotransferase~ 3 µMNot ReportedNot Reported[1]
5-Fluoromethylornithine (5FMOrn)Rat Liver Ornithine AminotransferaseNot Reported30 µM4 min

Experimental Protocols

Ornithine Aminotransferase Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous coupled assay to measure OAT activity by monitoring the oxidation of NADH at 340 nm. The production of Δ1-pyrroline-5-carboxylate (P5C) by OAT is coupled to the reduction of P5C to proline by P5C reductase (PYCR1), which consumes NADH.

Materials:

  • Purified Ornithine Aminotransferase (OAT)

  • L-ornithine

  • α-ketoglutarate (α-KG)

  • Pyridoxal 5'-phosphate (PLP)

  • P5C reductase (PYCR1)

  • NADH

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4, containing 0.1 mM PLP.

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

    • 100 µL Assay Buffer

    • 10 mM L-ornithine

    • 2 mM α-KG

    • 0.2 mM NADH

    • 1-2 units/mL P5C reductase

  • Initiate the Reaction: Add a known amount of purified OAT enzyme to each well to start the reaction.

  • Monitor the Reaction: Immediately place the microplate in the plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate OAT Activity: The rate of NADH oxidation is proportional to the OAT activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Determination of IC50 for this compound

Procedure:

  • Follow the OAT activity assay protocol as described above.

  • Prepare a stock solution of this compound in the assay buffer.

  • In separate wells, pre-incubate the OAT enzyme with various concentrations of this compound for a fixed period (e.g., 10-15 minutes) before initiating the reaction by adding the substrates (L-ornithine and α-KG).

  • Measure the initial velocity for each this compound concentration.

  • Plot the percentage of OAT inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of OAT activity, by fitting the data to a dose-response curve.

Kinetic Analysis of Irreversible Inhibition by this compound

This protocol is designed to determine the kinetic parameters (k_inact and K_i) for the irreversible inhibition of OAT by this compound.

Procedure:

  • Time-dependent Inactivation:

    • Incubate OAT with different concentrations of this compound in the assay buffer at a constant temperature.

    • At various time intervals, withdraw aliquots of the incubation mixture and dilute them into the OAT activity assay reaction mixture to measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

    • For each this compound concentration, plot the natural logarithm of the percentage of remaining OAT activity against the pre-incubation time.

    • The apparent first-order rate constant of inactivation (k_obs) for each this compound concentration is the negative of the slope of this plot.

  • Determination of k_inact and K_i:

    • Plot the calculated k_obs values against the corresponding this compound concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) Where:

      • k_obs is the observed inactivation rate constant

      • k_inact is the maximum rate of inactivation

      • [I] is the concentration of the inhibitor (this compound)

      • K_i is the inhibitor concentration at which the inactivation rate is half of k_inact.

    • The values of k_inact and K_i can be determined from the hyperbolic fit of the data.

Visualizations

OAT_Inhibition_by_L_Canaline OAT Ornithine Aminotransferase (Active) Inactive_OAT Inactive OAT-PLP-Canaline Oxime Complex OAT->Inactive_OAT Irreversible Inhibition PLP PLP Cofactor (Aldehyde form) PLP->OAT binds to L_Canaline This compound L_Canaline->Inactive_OAT

Caption: Mechanism of OAT inhibition by this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Enzyme Prepare OAT Enzyme Preincubation Pre-incubate OAT with this compound Prep_Enzyme->Preincubation Prep_Inhibitor Prepare this compound dilutions Prep_Inhibitor->Preincubation Prep_Assay Prepare OAT Assay Mix Initiate_Reaction Initiate reaction with substrates Prep_Assay->Initiate_Reaction Preincubation->Initiate_Reaction Measure_Activity Measure OAT activity Initiate_Reaction->Measure_Activity Plot_Data Plot % Inhibition vs. [this compound] Measure_Activity->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for IC50 determination of this compound.

Irreversible_Kinetics_Workflow cluster_incubation Time-dependent Inactivation cluster_kobs k_obs Determination cluster_kinact_ki k_inact and K_i Determination Incubate Incubate OAT with different [this compound] Aliquots Take aliquots at various time points Incubate->Aliquots Measure_Residual Measure residual OAT activity Aliquots->Measure_Residual Plot_ln Plot ln(% Activity) vs. time Measure_Residual->Plot_ln Calc_kobs Calculate k_obs from slope Plot_ln->Calc_kobs Plot_kobs Plot k_obs vs. [this compound] Calc_kobs->Plot_kobs Fit_Data Fit to Michaelis-Menten equation Plot_kobs->Fit_Data Determine_Params Determine k_inact and K_i Fit_Data->Determine_Params

Caption: Workflow for kinetic analysis of irreversible inhibition.

References

L-Canaline: A Powerful Tool for Interrogating Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Canaline, a non-proteinogenic amino acid naturally found in certain legumes, serves as a potent and highly specific tool for investigating the intricacies of amino acid metabolism. Its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a particular affinity for ornithine aminotransferase (OAT). This targeted inhibition makes this compound an invaluable molecular probe for elucidating the roles of these enzymes in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's mechanism, its utility in research, and detailed protocols for its application in in vitro and in vivo studies.

Mechanism of Action

This compound's inhibitory activity stems from its structural similarity to L-ornithine, allowing it to enter the active site of OAT and other PLP-dependent enzymes. The key to its potent and often irreversible inhibition lies in the aminooxy functionality of its side chain. This group reacts with the aldehyde group of the PLP cofactor, forming a stable oxime adduct. This covalent modification effectively sequesters the essential cofactor, rendering the enzyme inactive.[1][2]

L_Canaline_Mechanism cluster_enzyme Enzyme Active Site Enzyme_PLP Pyridoxal 5'-Phosphate (PLP) (in Enzyme) Oxime_Adduct Stable Oxime Adduct (Inactive Enzyme) Enzyme_PLP->Oxime_Adduct Forms Covalent Bond This compound This compound This compound->Enzyme_PLP Enters Active Site

Caption: Mechanism of this compound inhibition of PLP-dependent enzymes.

Applications in Research and Drug Development

The specific and potent nature of this compound's inhibitory action makes it a versatile tool in several research areas:

  • Elucidating Metabolic Pathways: By inhibiting key enzymes like OAT, researchers can study the downstream effects on interconnected metabolic pathways, such as the urea cycle, polyamine biosynthesis, and proline metabolism.[3]

  • Cancer Research: OAT is upregulated in several cancers, contributing to tumor growth and proliferation. This compound's ability to inhibit OAT makes it a valuable tool for studying cancer cell metabolism and as a potential therapeutic agent.[4]

  • Neurobiology: As PLP-dependent enzymes are crucial for neurotransmitter synthesis, this compound can be used to investigate the role of specific amino acid metabolic pathways in neurological function and disease.

  • Drug Development: this compound can serve as a lead compound for the development of more specific and potent enzyme inhibitors for various therapeutic targets.

Quantitative Data Summary

The following tables summarize the known inhibitory constants and cytotoxic concentrations of this compound against various enzymes and cell lines. This data is essential for designing effective experiments.

EnzymeOrganism/TissueInhibition TypeKi ValueIC50 ValueReference(s)
Ornithine Aminotransferase (OAT)Rat LiverIrreversibleNot Reported~3 µM[5]
Aspartate AminotransferasePig HeartReversible Noncompetitive1.7 x 10⁻⁴ MNot Reported[1]
Alanine Aminotransferase (AlaAT)Porcine HeartIrreversibleNot Reported10⁻⁷ M (55% reduction)[6]
L-lysine fluxAstrocytes/AstrocytomaCompetitive4.6 mMNot Reported[7]
Cell Line/OrganismEffectIC50 ValueReference(s)
Plasmodium falciparumGrowth Inhibition297 nM[7]
Peripheral Blood Mononucleocytes (PMA-stimulated)Proliferation Inhibition0.26 mM[7]
Peripheral Blood Mononucleocytes (Mixed Lymphocyte Reaction)Proliferation Inhibition0.54 mM[7]

Experimental Protocols

Note: Always handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7][8]

Protocol 1: In Vitro Ornithine Aminotransferase (OAT) Inhibition Assay

This protocol details the procedure for determining the inhibitory effect of this compound on OAT activity.

Materials:

  • Purified Ornithine Aminotransferase (OAT)

  • This compound

  • L-Ornithine

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium pyrophosphate buffer (pH 8.0)

  • Ninhydrin reagent

  • Perchloric acid

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water. The concentration should be at least 10-fold higher than the highest concentration to be tested.

    • Prepare assay buffer: 100 mM potassium pyrophosphate, pH 8.0.

    • Prepare substrate solution: 10 mM α-ketoglutarate and 4 mM L-ornithine in assay buffer.

    • Prepare PLP solution: 0.025 mM PLP in assay buffer.

  • Enzyme Inhibition:

    • In a 96-well plate, add a constant amount of OAT enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Add the PLP solution to each well.

    • Pre-incubate the enzyme with this compound for a defined period (e.g., 10, 20, 30 minutes) at 37°C to allow for irreversible inhibition to occur.

  • Enzyme Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding 30 µL of perchloric acid.

    • Add 20 µL of 2% aqueous ninhydrin to each well.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Centrifuge the plate at 3,000 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 510 nm.

  • Data Analysis:

    • Calculate the percentage of OAT inhibition for each this compound concentration compared to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

OAT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, OAT, Substrates, Buffer) Start->Prepare_Reagents Enzyme_Inhibitor_Incubation Incubate OAT with Varying this compound Concentrations Prepare_Reagents->Enzyme_Inhibitor_Incubation Initiate_Reaction Add Substrates to Initiate Reaction Enzyme_Inhibitor_Incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Perchloric Acid Incubate_Reaction->Stop_Reaction Color_Development Add Ninhydrin and Heat Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 510 nm Color_Development->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro OAT inhibition assay.

Protocol 2: Cell Viability and Cytotoxicity Assay Using this compound

This protocol describes how to assess the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement (MTT Assay Example):

    • After the incubation period, add MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization solution provided in the kit to each well.

    • Read the absorbance at the appropriate wavelength (usually 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight for Attachment Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Varying This compound Concentrations Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Desired Time (24, 48, or 72h) Treat_Cells->Incubate_Treatment Perform_Viability_Assay Perform Viability/Cytotoxicity Assay (e.g., MTT or LDH) Incubate_Treatment->Perform_Viability_Assay Measure_Signal Measure Absorbance or Fluorescence Perform_Viability_Assay->Measure_Signal Data_Analysis Calculate % Viability and Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol 3: In Vivo Administration of this compound in a Mouse Model

This protocol provides a general framework for administering this compound to mice to study its effects on amino acid metabolism in vivo. Note: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Mice (strain and sex appropriate for the study)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for administration (e.g., intraperitoneal injection)

  • Equipment for blood and tissue collection

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing conditions for at least one week before the experiment.

    • Randomly assign mice to treatment and control groups.

  • This compound Preparation and Administration:

    • Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration. The dosage will need to be optimized based on previous studies and the specific research question. An intraperitoneal injection of 100 µg of this compound has been shown to cause a significant decrease in OAT activity.[7]

    • Administer the this compound solution to the treatment group via the chosen route (e.g., intraperitoneal injection).

    • Administer an equal volume of the vehicle to the control group.

  • Sample Collection:

    • At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture).

    • Euthanize the mice according to approved protocols and collect tissues of interest (e.g., liver, kidney, brain).

    • Process the samples immediately or store them appropriately (e.g., snap-freeze in liquid nitrogen and store at -80°C) for later analysis.

  • Metabolic Analysis:

    • Analyze plasma and tissue homogenates for changes in amino acid and polyamine profiles using techniques such as HPLC or LC-MS/MS.

    • Measure the activity of OAT and other relevant enzymes in tissue homogenates.

In_Vivo_Workflow Start Start Animal_Acclimation Acclimate Mice and Assign to Groups Start->Animal_Acclimation Prepare_Dose Prepare this compound in Sterile Vehicle Animal_Acclimation->Prepare_Dose Administer_Dose Administer this compound (e.g., IP injection) Prepare_Dose->Administer_Dose Monitor_Animals Monitor Animals for Adverse Effects Administer_Dose->Monitor_Animals Sample_Collection Collect Blood and Tissues at Timed Intervals Monitor_Animals->Sample_Collection Sample_Processing Process and Store Samples Sample_Collection->Sample_Processing Metabolic_Analysis Analyze Amino Acids, Polyamines, and Enzyme Activity Sample_Processing->Metabolic_Analysis Data_Analysis Analyze and Interpret Data Metabolic_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Testing the Insecticidal Properties of L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the insecticidal properties of L-Canaline, a non-proteinogenic amino acid. The protocols outlined below cover methods for determining toxicity, assessing behavioral and physiological effects, and investigating the biochemical mechanism of action.

Introduction to this compound

This compound is a structural analog of ornithine and a potent insecticide. It is a metabolic byproduct of L-canavanine, another non-proteinogenic amino acid found in certain leguminous plants. This compound's insecticidal activity stems from its ability to interfere with key metabolic processes, primarily by inhibiting pyridoxal phosphate-dependent enzymes and exerting neurotoxic effects. Understanding the efficacy and mode of action of this compound is crucial for its potential development as a bio-insecticide.

Data Presentation: Toxicity of this compound

The following table summarizes the known toxicity of this compound against the tobacco hornworm, Manduca sexta. This data can serve as a reference for dose-range finding studies in other insect species.

Insect SpeciesAssay TypeMetricValueReference
Manduca sexta (Tobacco Hornworm)InjectionLD502.5 mg/g fresh body weight
Manduca sexta (Tobacco Hornworm)Dietary ConsumptionLC50>20 mM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the target insect species and specific research questions.

Toxicity Bioassays

Toxicity bioassays are fundamental to determining the lethal dose or concentration of this compound. The choice of assay depends on the primary route of exposure for the target insect.

This method is suitable for assessing the toxicity of this compound when ingested by chewing insects.

Materials:

  • This compound

  • Artificial diet appropriate for the target insect species

  • Rearing containers for individual insects

  • Distilled water or appropriate solvent

  • Weighing scale

  • Micropipettes

  • Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in distilled water or a suitable solvent.

  • Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect. While the diet is still in liquid form, allow it to cool to a temperature that will not cause degradation of this compound.

  • Incorporation of this compound: Create a serial dilution of the this compound stock solution. Add precise volumes of each dilution to aliquots of the liquid diet to achieve a range of final concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). Ensure thorough mixing. The control group diet should contain the solvent only.

  • Diet Dispensing: Dispense a standardized amount of the this compound-infused diet and the control diet into individual rearing containers and allow it to solidify.

  • Insect Introduction: Introduce one insect larva of a specific instar and age into each rearing container. Use a sufficient number of insects per concentration (e.g., n=20-30) for statistical validity.

  • Incubation: Maintain the insects under controlled environmental conditions optimal for their development.

  • Data Collection: Record mortality daily for a predetermined period (e.g., 7-10 days).

  • Data Analysis: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis or other appropriate statistical software.

This method is used to determine the contact toxicity of this compound.

Materials:

  • This compound

  • Acetone or another volatile, non-toxic solvent

  • Micro-applicator or calibrated micropipette

  • Petri dishes or holding containers

  • Insect anesthetic (e.g., CO2 or chilling)

  • Weighing scale

Procedure:

  • Preparation of this compound Solutions: Prepare a range of concentrations of this compound in acetone.

  • Insect Preparation: Anesthetize the insects (e.g., adult flies or late-instar larvae) using CO2 or by chilling them on a cold plate.

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of a specific this compound concentration to the dorsal thorax of each anesthetized insect. The control group should be treated with the solvent only.

  • Recovery and Observation: Place the treated insects in clean holding containers with access to food and water.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Determine the LD50 value (the dose that causes 50% mortality) per insect or per unit of body weight using probit analysis.

This method assesses toxicity by bypassing external barriers and introducing this compound directly into the insect's hemocoel.

Materials:

  • This compound

  • Insect saline solution

  • Micro-syringe with a fine-gauge needle

  • Insect anesthetic (e.g., CO2 or chilling)

  • Holding containers

Procedure:

  • Preparation of this compound Solutions: Dissolve this compound in insect saline to prepare a range of concentrations.

  • Insect Preparation: Anesthetize the insects.

  • Injection: Using a micro-syringe, inject a precise volume (e.g., 0.1-0.5 µL) of the this compound solution into the insect's hemocoel, typically through a soft intersegmental membrane. The control group should be injected with insect saline only.

  • Recovery and Observation: Place the injected insects in clean holding containers with access to food and water.

  • Data Collection: Record mortality at regular intervals (e.g., 12, 24, 48 hours) post-injection.

  • Data Analysis: Calculate the LD50 value using probit analysis.

Mechanism of Action Studies

This in vitro assay determines the inhibitory effect of this compound on a key target enzyme. This compound is a known potent inhibitor of ornithine aminotransferase (OAT).[1]

Materials:

  • Purified OAT from the target insect or a commercial source

  • This compound

  • L-ornithine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP) (co-factor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Spectrophotometer

  • Reagents for detecting the product (e.g., o-aminobenzaldehyde for pyrroline-5-carboxylate detection)

Procedure:

  • Enzyme Preparation: Prepare a solution of purified OAT in the reaction buffer.

  • Inhibition Assay:

    • Set up a series of reaction tubes.

    • To each tube, add the reaction buffer, PLP, and varying concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme with this compound for a specific period to allow for binding.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate to the tubes.

    • Incubate the reaction mixture at an optimal temperature for a set time.

  • Detection of Product: Stop the reaction and measure the amount of product formed using a suitable colorimetric assay. For example, the product pyrroline-5-carboxylate can be reacted with o-aminobenzaldehyde to produce a colored compound that can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Visualizations

Experimental Workflows

Experimental_Workflow_Toxicity_Assays cluster_prep Preparation cluster_assays Bioassays cluster_data Data Analysis L_Canaline This compound Stock Feeding Dietary Consumption L_Canaline->Feeding Topical Topical Application L_Canaline->Topical Injection Injection L_Canaline->Injection Diet_Prep Diet/Solvent Prep Diet_Prep->Feeding Diet_Prep->Topical Diet_Prep->Injection Insect_Prep Insect Rearing Insect_Prep->Feeding Insect_Prep->Topical Insect_Prep->Injection Mortality Record Mortality Feeding->Mortality Topical->Mortality Injection->Mortality LC50 Calculate LC50 Mortality->LC50 LD50 Calculate LD50 Mortality->LD50

Caption: Workflow for this compound toxicity bioassays.

Signaling Pathway

L_Canaline_Mechanism_of_Action cluster_pathway Biochemical Pathway L_Canaline This compound OAT Ornithine Aminotransferase (OAT) L_Canaline->OAT Inhibits CNS Central Nervous System L_Canaline->CNS Acts on Metabolism Amino Acid Metabolism Disruption OAT->Metabolism PLP Pyridoxal 5'-phosphate (PLP) PLP->OAT Cofactor for Ornithine L-Ornithine Ornithine->OAT Substrate for Toxicity Insecticidal Activity & Mortality Metabolism->Toxicity Neurotoxicity Neurotoxic Effects CNS->Neurotoxicity Neurotoxicity->Toxicity

Caption: Proposed mechanism of this compound's insecticidal action.

References

Spectrophotometric Determination of L-Canaline Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-canaline, a non-proteinogenic amino acid, is a potent antimetabolite and a structural analog of ornithine. Found in certain leguminous plants, it is known for its toxicity, which primarily stems from its ability to form a stable complex with pyridoxal 5'-phosphate (PLP), a crucial cofactor for many enzymes involved in amino acid metabolism.[1] The accurate quantification of this compound is essential for toxicological studies, drug development, and in understanding its role in plant biochemistry. This document provides detailed protocols for two spectrophotometric methods for the determination of this compound concentration.

Method 1: Ninhydrin-Based Colorimetric Assay

This method relies on the reaction of ninhydrin with the primary amino group of this compound to produce a colored compound known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm.[2][3] This is a well-established method for the quantification of amino acids and has been specifically applied to the colorimetric analysis of this compound.[4]

Experimental Protocol

1. Reagent Preparation:

  • Ninhydrin Reagent:

    • Dissolve 0.2 g of ninhydrin and 0.03 g of hydrindantin in 7.5 mL of 2-methoxyethanol.

    • Just before use, add 2.5 mL of sodium acetate buffer (pH 5.2). This reagent should be prepared fresh for each experiment.

  • Sodium Acetate Buffer (pH 5.2):

    • Dissolve 108.8 g of sodium acetate in 80 mL of deionized water.

    • Adjust the pH to 5.2 using glacial acetic acid.

    • Bring the final volume to 200 mL with deionized water.

  • This compound Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.05 to 1.0 mM.

2. Assay Procedure:

  • Pipette 100 µL of the this compound standard or unknown sample into a microcentrifuge tube.

  • Add 50 µL of the freshly prepared ninhydrin reagent to each tube.

  • For each sample, prepare a blank by adding 100 µL of the sample to a separate tube and adding 50 µL of the sodium acetate buffer (without ninhydrin).

  • Cap the tubes, invert to mix, and incubate in an oven at 100°C for 25 minutes.[1]

  • After incubation, allow the tubes to cool for approximately 5 minutes.

  • Add 950 µL of 50% (v/v) ethanol to each tube and vortex to mix.

  • Transfer 200 µL from each tube to a 96-well microplate.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Subtract the absorbance of the blank from the absorbance of the corresponding sample.

  • Plot a standard curve of absorbance versus this compound concentration for the standards.

  • Determine the concentration of this compound in the unknown samples using the standard curve.

Data Presentation

Table 1: Standard Curve Data for this compound Determination using the Ninhydrin Assay

This compound Concentration (mM)Absorbance at 570 nm (Corrected)
0.00.000
0.1[Example Value]
0.2[Example Value]
0.4[Example Value]
0.6[Example Value]
0.8[Example Value]
1.0[Example Value]

Experimental Workflow

Ninhydrin_Assay_Workflow prep_reagents Prepare Ninhydrin Reagent and this compound Standards sample_prep Pipette 100 µL of Sample/ Standard into Tubes prep_reagents->sample_prep add_ninhydrin Add 50 µL of Ninhydrin Reagent sample_prep->add_ninhydrin incubate Incubate at 100°C for 25 minutes add_ninhydrin->incubate cool Cool for 5 minutes incubate->cool add_ethanol Add 950 µL of 50% Ethanol cool->add_ethanol measure_abs Measure Absorbance at 570 nm add_ethanol->measure_abs analyze Analyze Data and Determine Concentration measure_abs->analyze

Caption: Workflow for the ninhydrin-based spectrophotometric assay of this compound.

Method 2: Pyridoxal 5'-Phosphate (PLP) Complexation Assay

This method is based on the reaction of this compound with pyridoxal 5'-phosphate (PLP) to form a stable Schiff base complex.[1] The formation of this complex results in a change in the UV-Vis absorbance spectrum, which can be used for quantification. The absorbance of PLP is known to be around 388 nm.[2] The formation of the complex with this compound is expected to cause a spectral shift or an increase in absorbance at a specific wavelength.

Theoretical Protocol (Requires Optimization)

1. Reagent Preparation:

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • Mix the two solutions until the desired pH of 7.4 is reached.

  • Pyridoxal 5'-Phosphate (PLP) Solution:

    • Prepare a stock solution of PLP (e.g., 10 mM) in the phosphate buffer. Protect from light.

  • This compound Standard Solutions:

    • Prepare a stock solution and a series of dilutions of this compound in the phosphate buffer as described in Method 1.

2. Assay Procedure (Suggested):

  • Determine the optimal wavelength for measurement by scanning the absorbance of a mixture of this compound and PLP from 300 to 500 nm against a PLP blank.

  • In a cuvette, mix a defined volume of the this compound standard or unknown sample with a defined volume of the PLP solution in phosphate buffer.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period to allow for complex formation.

  • Measure the absorbance at the predetermined optimal wavelength.

  • Construct a standard curve and determine the concentration of the unknown samples.

Data Presentation

Table 2: Hypothetical Data for this compound Determination using the PLP Assay

This compound Concentration (mM)Absorbance at λ_max (Corrected)
0.00.000
0.1[Example Value]
0.2[Example Value]
0.4[Example Value]
0.6[Example Value]
0.8[Example Value]
1.0[Example Value]

Conceptual Reaction Pathway

PLP_Reaction_Pathway L_Canaline This compound (Primary Amine) Schiff_Base Stable this compound-PLP Schiff Base Complex (Chromophore) L_Canaline->Schiff_Base + PLP PLP Pyridoxal 5'-Phosphate (Aldehyde) PLP->Schiff_Base

Caption: Reaction of this compound with PLP to form a measurable Schiff base complex.

Summary and Comparison of Methods

FeatureNinhydrin MethodPLP Complexation Method
Principle Reaction with primary amine to form a colored product.Formation of a Schiff base complex with PLP.
Wavelength 570 nmTo be determined (likely near 388 nm)
Advantages Well-established, robust, high sensitivity.Potentially more specific to this compound and other aminooxy compounds.
Disadvantages Reacts with most primary amino acids, potential for interference.Requires optimization, less established for quantification.
Status Validated ProtocolTheoretical Protocol

Troubleshooting and Considerations

  • Interferences: The ninhydrin assay is not specific to this compound and will react with other primary amino acids. Chromatographic separation may be necessary for complex samples.

  • Reagent Stability: The ninhydrin reagent should be prepared fresh daily. PLP solutions are light-sensitive and should be stored accordingly.

  • Standard Curve: A new standard curve should be generated for each set of experiments to ensure accuracy.

  • pH Control: The pH of the reaction buffer is critical for both methods and should be carefully controlled.

By following these detailed protocols, researchers can accurately and reliably determine the concentration of this compound in various samples, aiding in the advancement of toxicological and pharmaceutical research.

References

Application Notes and Protocols for In Vivo Administration of L-Canaline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of L-Canaline, a potent antimetabolite and irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, primarily ornithine aminotransferase (OAT). This document is intended for researchers in pharmacology, toxicology, and oncology investigating the therapeutic potential and toxicological profile of this compound in animal models.

This compound, a structural analog of L-ornithine, exerts its biological effects by forming a stable oxime with the PLP cofactor of various enzymes, leading to their inactivation. This mechanism underlies its potential as an anti-cancer agent, as it can disrupt amino acid metabolism and polyamine biosynthesis, pathways often dysregulated in cancer.

Quantitative Data Summary

While specific in vivo toxicity data for this compound is limited in the reviewed literature, data for its precursor, L-canavanine, provides an initial reference point. It is crucial to note that L-canavanine is metabolized to this compound, and the observed toxicity of L-canavanine is partly attributed to this compound.

CompoundAnimal ModelRoute of AdministrationLD50Key FindingsReference
L-Canavanine Adult Sprague-Dawley RatsSubcutaneous (SC)5.9 ± 1.8 g/kgSingle dose toxicity.
10-day-old Sprague-Dawley RatsSubcutaneous (SC)5.0 ± 1.0 g/kgHigher sensitivity in younger animals.
This compound Male Sprague-Dawley RatsIntraseptal Injection (Brain)Not Applicable100 µg injection led to a 90% decrease in OAT activity in the septum within 1 hour.
CompoundIn Vitro SystemParameterValueKey FindingsReference
This compound PMA-stimulated Peripheral Blood Mononucleocytes (PBMCs)IC500.26 mMDemonstrates cytotoxic and antiproliferative effects.
Mixed Lymphocyte Reaction stimulated PBMCsIC500.54 mMHighlights immunotoxic potential.

Signaling Pathway of this compound Action

This compound's primary molecular mechanism involves the irreversible inhibition of PLP-dependent enzymes. The following diagram illustrates this inhibitory action on Ornithine Aminotransferase (OAT), a key enzyme in amino acid metabolism.

L_Canaline_Pathway cluster_enzyme Ornithine Aminotransferase (OAT) cluster_effects Downstream Effects OAT OAT (Active Enzyme) PLP Pyridoxal Phosphate (PLP) (Co-factor) OAT->PLP contains Inactive_Complex Inactive OAT-PLP-Canaline Oxime Complex OAT->Inactive_Complex Irreversibly Inhibited L_Canaline This compound L_Canaline->Inactive_Complex Forms Oxime with PLP Ornithine_Metabolism Disrupted Ornithine Metabolism Inactive_Complex->Ornithine_Metabolism Polyamine_Synthesis Inhibition of Polyamine Synthesis Ornithine_Metabolism->Polyamine_Synthesis Glutamate_Levels Altered Glutamate Levels Ornithine_Metabolism->Glutamate_Levels

Mechanism of this compound-mediated enzyme inhibition.

Experimental Protocols

General Considerations for In Vivo Administration
  • Animal Models: Common rodent models such as Sprague-Dawley or Wistar rats, and various mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of model will depend on the specific research question (e.g., oncology, toxicology).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Vehicle Selection: this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles for injection. For oral administration, this compound can be dissolved in sterile water.

  • Dose Preparation: Doses should be prepared fresh on the day of administration under sterile conditions. The concentration should be adjusted to allow for an appropriate injection volume (e.g., 5-10 ml/kg for intraperitoneal injection in mice).

Protocol for Acute Toxicity (LD50) Determination (Adapted from L-Canavanine Studies)

This protocol is adapted from studies on L-canavanine and provides a framework for determining the acute toxicity of this compound.

Acute_Toxicity_Workflow start Start animal_selection Select healthy, age- and weight-matched animals (e.g., Sprague-Dawley rats, 8-10 weeks old) start->animal_selection end End group_allocation Randomly allocate animals to dose groups (e.g., 5-6 animals per group) and a control group animal_selection->group_allocation dose_preparation Prepare graded doses of this compound in sterile saline group_allocation->dose_preparation administration Administer a single dose via the chosen route (e.g., intraperitoneal or subcutaneous injection) dose_preparation->administration observation Observe animals continuously for the first 4 hours, then periodically for up to 14 days administration->observation data_collection Record clinical signs of toxicity, body weight changes, and mortality observation->data_collection ld50_calculation Calculate LD50 using a recognized statistical method (e.g., Probit analysis) data_collection->ld50_calculation ld50_calculation->end

Workflow for acute toxicity assessment of this compound.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: House animals individually in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Dose Groups: Based on available data for L-canavanine, a starting range of doses for this compound could be from 1 g/kg to 6 g/kg. A control group will receive the vehicle only.

  • Administration: Administer a single dose via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation:

    • Continuously monitor animals for the first 4 hours post-administration for signs of acute toxicity (e.g., seizures, lethargy, altered gait, respiratory distress).

    • Record body weights daily for 14 days.

    • Record mortality for each dose group.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period.

  • Data Analysis: Calculate the LD50 value using appropriate statistical software.

Protocol for In Vivo Anti-Cancer Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor effects of this compound in a xenograft or syngeneic tumor model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) for human tumor xenografts, or immunocompetent mice (e.g., C57BL/6) for syngeneic tumors.

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µl of PBS/Matrigel) subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomize animals into treatment and control groups.

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily or every other day) via IP or intravenous (IV) injection. The dose should be based on prior toxicity studies (e.g., starting at a fraction of the Maximum Tolerated Dose).

    • Control Group: Administer the vehicle on the same schedule.

    • Positive Control Group (optional): Administer a standard-of-care chemotherapeutic agent.

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x length x width²).

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint:

    • Euthanize animals when tumors reach a predetermined size, or if signs of excessive morbidity are observed.

    • Collect tumors and major organs for histopathological and biochemical analysis.

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.

Anticancer_Efficacy_Workflow start Start tumor_implantation Implant tumor cells into mice start->tumor_implantation end End tumor_growth Allow tumors to reach palpable size tumor_implantation->tumor_growth randomization Randomize mice into control and treatment groups tumor_growth->randomization treatment Administer this compound or vehicle according to schedule randomization->treatment monitoring Monitor tumor growth, body weight, and clinical signs treatment->monitoring endpoint Euthanize animals at endpoint criteria monitoring->endpoint analysis Analyze tumor volume and perform ex vivo analysis endpoint->analysis analysis->end

Workflow for assessing the anti-cancer efficacy of this compound.
Protocol for Assessing In Vivo Ornithine Aminotransferase (OAT) Inhibition

This protocol is based on the findings of direct this compound administration into the rat brain.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Administration:

    • Anesthetize the animals according to an approved protocol.

    • Using a stereotaxic apparatus, perform a microinjection of this compound (e.g., 100 µg in a small volume of sterile saline) directly into the target brain region (e.g., septum).

    • A control group should receive a vehicle injection.

  • Tissue Collection:

    • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.

    • Rapidly dissect the target brain region and other tissues of interest (e.g., liver, kidney).

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Biochemical Analysis:

    • Prepare tissue homogenates.

    • Measure OAT activity using a spectrophotometric or fluorometric assay that monitors the conversion of ornithine to glutamate-γ-semialdehyde.

    • Measure glutamate levels using high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare OAT activity and glutamate levels in the this compound-treated group to the vehicle-treated control group at each time point.

Concluding Remarks

The in vivo administration of this compound presents a promising avenue for research, particularly in the field of oncology. However, the available data on its systemic in vivo effects and toxicity are still limited. The protocols provided here offer a starting point for researchers to design and conduct their own in vivo studies. It is imperative to perform thorough dose-finding and toxicity studies before embarking on efficacy trials. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in various animal models to translate its therapeutic potential.

Application Notes & Protocols: Radiochemical Synthesis and Analysis of L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiochemical synthesis and analysis of L-Canaline, a non-proteinogenic amino acid found in certain legumes. This compound is a potent antimetabolite and has garnered interest for its potential as an anti-cancer agent due to its cytotoxicity.[1][2] This document outlines the protocol for the synthesis of radiolabeled this compound, methods for its analysis, and insights into its mechanism of action.

Radiochemical Synthesis of DL-[carboxy-¹⁴C]Canaline

The synthesis of DL-[carboxy-¹⁴C]canaline provides a valuable tool for studying its metabolic fate, mechanism of action, and potential as a therapeutic agent. The following protocol is adapted from established methods for the production of radiolabeled canaline.[3]

Experimental Protocol:

A multi-step procedure is utilized for the synthesis of DL-[carboxy-¹⁴C]canaline starting from [¹⁴C]cyanide.[3]

  • Formation of Ethyl N-[3-oxopropoxy]acetimidate: The initial step involves the reaction of ethyl N-hydroxyacetimidate with acrolein to produce ethyl N-[3-oxopropoxy]acetimidate.

  • Conversion to Nitrile: The resulting product is then converted to the corresponding nitrile.

  • Formation of Hydantoin Derivative: The nitrile is subsequently used to form the hydantoin derivative of Dthis compound.

  • Alkaline Hydrolysis: The final step involves alkaline hydrolysis of the hydantoin derivative to yield the free amino acid, DL-[carboxy-¹⁴C]canaline (2-amino-4-aminooxypropionic acid).[3]

This synthetic route can also be extended to produce DL-[carboxy-¹⁴C]canavanine through the guanidination of the C-1 labeled Dthis compound with O-methylisourea.[3]

Quantitative Data Summary:

While specific yields were not detailed in the referenced literature, a related synthesis of L-[guanidinooxy-¹⁴C]canavanine, which utilizes this compound as a precursor, reported an overall yield of approximately 25%.[4]

ParameterValueReference
Starting Material[¹⁴C]cyanide[3]
Final ProductDL-[carboxy-¹⁴C]canaline[3]
Reported Overall Yield (related synthesis)~25%[4]

Analysis of this compound

Accurate analysis of this compound is crucial for both research and drug development purposes. A colorimetric assay provides a sensitive and reproducible method for its quantification.

Experimental Protocol: Colorimetric Assay

An improved colorimetric assay for canaline has been developed, enhancing sensitivity and accuracy.[3]

  • Carbamylation: this compound is carbamylated using cyanate to form O-ureidohomoserine (2-amino-4-ureidooxybutyric acid).[3]

  • Colorimetric Analysis: The resulting O-ureidohomoserine is then analyzed colorimetrically. This method has been shown to significantly improve the reliability of this compound quantification from biological samples.[3]

In addition to colorimetric assays, analytical techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) are employed to quantify reaction products during synthesis and analysis.[4]

Mechanism of Action and Signaling Pathway

This compound exhibits its toxicity by acting as a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[2][5] PLP, the active form of vitamin B6, is a crucial cofactor for a wide variety of enzymes involved in amino acid metabolism.

This compound's toxicity stems from its ability to react with the pyridoxal phosphate moiety of these enzymes, forming a stable oxime.[2][6] This covalent modification often leads to irreversible inactivation of the enzyme, disrupting essential metabolic pathways.[2] For instance, this compound has been shown to significantly curtail the activity of L-tyrosine decarboxylase, a B6-containing enzyme.[5] The interaction involves the formation of a Schiff's base-containing complex between this compound and the B6 moiety of the enzyme.[5]

L_Canaline_Mechanism cluster_enzyme Pyridoxal Phosphate (B6)-Dependent Enzyme cluster_reactants Reactants cluster_products Products & Outcomes Enzyme Enzyme Inactivated_Enzyme Inactive Enzyme-Canaline Complex (Stable Oxime) Enzyme->Inactivated_Enzyme Forms Complex Normal_Product Normal Metabolic Product Enzyme->Normal_Product Catalyzes PLP Pyridoxal Phosphate (PLP) L_Canaline This compound L_Canaline->Enzyme Inhibits Substrate Normal Substrate Substrate->Enzyme Binds No_Product Metabolic Pathway Disrupted (No Product Formation) Inactivated_Enzyme->No_Product

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates the general workflow for the radiochemical synthesis and subsequent analysis of this compound.

workflow start Start: [¹⁴C]cyanide synthesis Multi-step Radiochemical Synthesis start->synthesis purification Purification of Radiolabeled this compound synthesis->purification analysis Analysis and Quantification purification->analysis end End: Purified Radiolabeled this compound analysis->end

References

Troubleshooting & Optimization

Proper handling and storage conditions for L-Canaline solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of L-Canaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in solvents such as DMSO and PBS (pH 7.2). For a detailed, step-by-step guide, please refer to the Experimental Protocols section.

Q3: How long are this compound stock solutions stable?

A3: While specific quantitative data is limited, based on the stability of similar aminooxy compounds, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation. For critical experiments, it is always best to use freshly prepared solutions.

Q4: Is this compound sensitive to light?

A4: Aminooxy compounds can be sensitive to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in foil, especially during long-term storage or prolonged experiments.

Q5: What are the signs of this compound solution degradation?

A5: Degradation of this compound solutions may not always be visually apparent. A change in color (e.g., yellowing) or the appearance of precipitates could indicate degradation or solubility issues. For sensitive applications, it is advisable to assess the purity of the solution chromatographically if degradation is suspected. The primary degradation pathway involves the reaction of the aminooxy group with any aldehyde or ketone impurities, or with co-factors like pyridoxal phosphate in enzymatic assays.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution upon storage. The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature.Warm the solution gently to see if the precipitate redissolves. If not, consider preparing a fresh, less concentrated stock solution. Ensure the pH of aqueous solutions is within a neutral range, as extreme pH can affect solubility.
Loss of biological activity in an assay. The this compound solution may have degraded due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the solution is protected from light.
Inconsistent experimental results. This could be due to variability in the preparation of this compound solutions or degradation over the course of an experiment.Standardize the protocol for solution preparation. Prepare fresh working solutions for each experiment from a properly stored stock solution.
Discoloration of the solution (e.g., turning yellow). This may indicate chemical degradation of this compound or a reaction with components in the solvent or container.Discard the discolored solution and prepare a fresh one using high-purity solvents and sterile containers.

Data Presentation: Recommended Storage and Handling Conditions for this compound Solutions

ParameterConditionRationale/Remarks
Storage Temperature (Solid) -20°CEnsures long-term stability of the compound in its solid form.
Storage Temperature (Stock Solution) -20°C (short-term, up to 1 month)-80°C (long-term, up to 6 months)Lower temperatures minimize the rate of potential degradation in solution. Avoid repeated freeze-thaw cycles by preparing aliquots.
Recommended Solvents DMSOPBS (pH 7.2)This compound has demonstrated good solubility in these solvents. The choice of solvent will depend on the specific experimental requirements.
pH of Aqueous Solutions Neutral (pH ~7.0-7.5)Aminooxy compounds are generally most stable at a neutral pH. Both acidic and basic conditions can potentially accelerate hydrolysis or other degradation reactions.
Light Exposure Protect from lightUse amber vials or wrap containers in aluminum foil to prevent potential photodegradation.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.2)

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 134.13 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 134.13 g/mol = 0.0013413 g = 1.34 mg

  • Weigh the this compound: Accurately weigh out 1.34 mg of solid this compound.

  • Dissolve in PBS: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile PBS (pH 7.2).

  • Mix thoroughly: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in single-use aliquots, protected from light.

Mandatory Visualizations

L_Canaline_Handling_Workflow This compound Solution Handling Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Usage weigh Weigh Solid this compound dissolve Dissolve in Appropriate Solvent (e.g., PBS, DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store protect Protect from Light aliquot->protect thaw Thaw a Single Aliquot store->thaw protect->thaw prepare Prepare Working Solution thaw->prepare use Use in Experiment prepare->use

Caption: Workflow for the proper handling of this compound solutions.

L_Canaline_Degradation_Pathway This compound Degradation via Oxime Formation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product l_canaline This compound H₂N-O-CH₂-CH₂-CH(NH₂)-COOH oxime_formation Oxime Formation (Nucleophilic Attack) l_canaline->oxime_formation plp Pyridoxal Phosphate (PLP) R-CHO plp->oxime_formation oxime_adduct Stable Oxime Adduct R-CH=N-O-CH₂-CH₂-CH(NH₂)-COOH oxime_formation->oxime_adduct

Caption: Degradation of this compound with Pyridoxal Phosphate.

Optimizing L-Canaline Concentration for Cell Culture Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of L-canaline in cell culture studies. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, the L-2-amino-4-(aminooxy)butyric acid, is a non-proteinogenic amino acid found in certain leguminous plants. It is a potent antimetabolite and a structural analog of L-ornithine.[1] Its primary mechanism of action is the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT).[2] this compound forms a stable oxime with the PLP cofactor, leading to enzyme inactivation.[1]

Q2: What are the common applications of this compound in cell culture?

A2: this compound is primarily used in cell culture for:

  • Inducing cytotoxicity and apoptosis: It has demonstrated antiproliferative and anticancer effects in various cancer cell lines, including human pancreatic cancer cells.[1][3]

  • Inhibiting ornithine aminotransferase (OAT): As a potent OAT inhibitor, it is a valuable tool for studying the metabolic pathways involving this enzyme.[2]

  • Investigating arginine and ornithine metabolism: As an antimetabolite of L-ornithine and structurally related to L-arginine, it can be used to probe the roles of these amino acids in cellular processes.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in aqueous solutions like PBS (pH 7.2) and in organic solvents like DMSO.

  • For aqueous stock solutions: Dissolve this compound in PBS (pH 7.2) at a concentration of up to 10 mg/mL.

  • For organic stock solutions: Dissolve this compound in DMSO at a concentration of up to 1 mg/mL.

It is recommended to prepare concentrated stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one month or at -80°C for up to six months.[3] Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.

Q4: What is the difference between this compound and L-canavanine?

A4: L-canavanine is a structural analog of L-arginine and is the metabolic precursor to this compound.[3] In cells, the enzyme arginase can metabolize L-canavanine to produce this compound. Both compounds exhibit cytotoxic effects, but their mechanisms and potencies can differ. L-canavanine's toxicity is often associated with its incorporation into proteins in place of arginine, leading to dysfunctional proteins. This compound, on the other hand, primarily acts by inhibiting PLP-dependent enzymes.

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, studies have explored the use of L-canavanine, the precursor to this compound, in combination with arginine deprivation therapy for cancer treatment. This combination can enhance the cytotoxic effects on cancer cells that are dependent on external arginine. This suggests a potential for similar combination strategies with this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cytotoxicity observed at expected concentrations. 1. Incorrect concentration: Calculation error or degradation of this compound stock. 2. Cell line resistance: The cell line may be insensitive to this compound. 3. High nutrient levels: High concentrations of ornithine or arginine in the medium may compete with this compound. 4. Short incubation time: The treatment duration may be insufficient to induce a cytotoxic effect.1. Verify calculations and prepare a fresh stock solution. 2. Test a higher concentration range or use a different cell line known to be sensitive. 3. Consider using a medium with lower ornithine/arginine levels or perform experiments in an arginine-deprived medium. 4. Increase the incubation time (e.g., 48 or 72 hours).
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents. 3. Edge effects: Evaporation from wells on the edge of the plate.1. Ensure a homogenous cell suspension before and during plating. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cell morphology changes. 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Off-target effects: this compound may have other effects on cellular processes besides OAT inhibition.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 2. Review the literature for known off-target effects of this compound on your cell type.
Inconsistent OAT inhibition results. 1. Sub-optimal assay conditions: Incorrect pH, substrate concentration, or temperature. 2. Instability of this compound: Degradation of this compound in the assay buffer. 3. Cell lysate preparation: Inconsistent protein concentration or presence of interfering substances.1. Optimize the OAT assay parameters according to the detailed protocol provided below. 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure accurate protein quantification and consistent lysate preparation.

Data Presentation

Table 1: Inhibitory Concentrations (IC₅₀) and Constants (Kᵢ) of this compound

TargetOrganism/Cell LineParameterValueReference
Ornithine Aminotransferase (OAT)Rat LiverIC₅₀3 µM[2]
Ornithine Aminotransferase (OAT)-Kᵢ2 µM[4]
Alanine Aminotransferase (AlaAT)Porcine Heart-55% inhibition at 0.1 µM
Plasmodium falciparum-IC₅₀297 nM[3]
Peripheral Blood Mononuclear Cells (PMA-stimulated)HumanIC₅₀0.26 mM[3]
Peripheral Blood Mononuclear Cells (Mixed Lymphocyte Reaction)HumanIC₅₀0.54 mM[3]

Table 2: Recommended Working Concentration Ranges for this compound in Cell Culture

Experimental GoalCell TypeRecommended Starting Concentration RangeIncubation Time
Cytotoxicity/Apoptosis InductionCancer Cell Lines (e.g., Pancreatic)100 µM - 1 mM24 - 72 hours
OAT InhibitionVarious10 µM - 100 µMVaries (can be short-term)
Antiproliferative EffectsPBMCs200 µM - 600 µM48 - 72 hours

Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response study.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis of Apoptosis Markers

This protocol describes how to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control like β-actin. Analyze the changes in protein expression, such as the Bax/Bcl-2 ratio.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action L_Canaline This compound Oxime Stable Oxime Complex L_Canaline->Oxime reacts with PLP Pyridoxal Phosphate (PLP) (Enzyme Cofactor) PLP->Oxime forms OAT Ornithine Aminotransferase (OAT) OAT->PLP contains Inhibition Irreversible Inhibition of OAT Oxime->Inhibition leads to

Figure 1. Mechanism of this compound inhibition of OAT.

G cluster_1 Experimental Workflow: Cytotoxicity Assay Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Dose-response) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Add Solubilizer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2. Workflow for assessing this compound cytotoxicity.

G cluster_2 Proposed Apoptotic Signaling Pathway of this compound L_Canaline This compound OAT_Inhibition OAT Inhibition & Other Stressors L_Canaline->OAT_Inhibition Bax Bax (Pro-apoptotic) OAT_Inhibition->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) OAT_Inhibition->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Cleaved Caspase-9 Apoptosome->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. this compound-induced intrinsic apoptosis pathway.

References

Addressing experimental variability in L-Canaline bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in L-canaline bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-proteinogenic amino acid found in certain legumes. Its primary mechanism of action is the potent and often irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT).[1][2] this compound's structural similarity to ornithine allows it to enter the active site of OAT. There, its aminooxy group reacts with the PLP cofactor, forming a stable oxime, which inactivates the enzyme.[1][2]

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be stored at -20°C, where it can be stable for at least four years. To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO or a buffered aqueous solution (e.g., PBS, pH 7.2). It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.

Q3: What are the common causes of variability in this compound cell viability assays?

Variability in cell viability assays with this compound can arise from several factors:

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density.

  • L-arginine Concentration in Media: As this compound is an antimetabolite of L-arginine, variations in L-arginine levels in the cell culture media can significantly impact the apparent potency of this compound.

  • Pyridoxal Phosphate (PLP) in Media: Since this compound's mechanism involves reacting with PLP, the concentration of this cofactor in the media can influence its effects.[2]

  • Incubation Time: The duration of this compound exposure can affect the observed IC50 values, as the inhibitory effect may be time-dependent.

  • Serum Effects: Components in fetal bovine serum (FBS) can interact with this compound or influence cell sensitivity, leading to variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Potential Cause Troubleshooting Step
Variable Cell Seeding Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. Allow cells to adhere and stabilize before adding this compound.
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the stock solution before dilution.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Fluctuations in Incubation Conditions Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
Batch-to-Batch Variability of Reagents Use the same lot of cell culture media, serum, and assay reagents for a set of comparative experiments.

Issue 2: Low or No Apparent this compound Activity

Potential Cause Troubleshooting Step
High L-arginine in Media Use a defined medium with a known and consistent concentration of L-arginine. Consider using arginine-free media for specific experiments to maximize this compound's effect.
Degraded this compound Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Verify the integrity of the this compound powder if it has been stored improperly.
Cell Line Resistance Some cell lines may have lower expression of OAT or other this compound targets. Verify the expression of target enzymes in your cell line.
Insufficient Incubation Time Increase the duration of this compound exposure to allow for sufficient enzyme inhibition and downstream effects.

Issue 3: High Background in Enzyme Inhibition Assays

Potential Cause Troubleshooting Step
Non-specific Enzyme Activity Use a specific substrate for the enzyme of interest (e.g., OAT). Run control reactions without the enzyme to determine background signal.
Interference from Assay Components Test for interference by running the assay with and without each component (e.g., this compound, solvent) in the absence of the enzyme.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water.

Data Presentation

Table 1: Reported IC50 Values for L-canavanine in Various Human Cancer Cell Lines

Note: Data for L-canavanine, a metabolic precursor to this compound, is presented here to illustrate the variability in sensitivity across different cell lines. Direct IC50 values for this compound may vary.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer>1000
Caco-2Colorectal Cancer>1000
MIA PaCa-2Pancreatic Cancer~2000
BxPC-3Pancreatic Cancer>1000
HEP G2Liver Cancer~500
SK-HEP-1Liver Cancer~500

Table 2: Inhibitory Effect of this compound on Ornithine Aminotransferase (OAT)

InhibitorEnzyme SourceIC50
This compoundPurified OAT3 µM[3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Ornithine Aminotransferase (OAT) Inhibition Assay (Coupled Spectrophotometric Assay) [4][5]

This protocol is adapted from a continuous, coupled assay method.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0.

    • Reaction Mixture: In the assay buffer, prepare a mixture containing 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and 20 mM L-ornithine.

    • Enzyme Solutions: Prepare solutions of purified OAT and pyrroline 5-carboxylate reductase 1 (PYCR1).

    • Inhibitor Solution: Prepare various concentrations of this compound in the assay buffer.

  • Assay Procedure:

    • In a microplate well, add the reaction mixture.

    • Add the desired concentration of this compound (or vehicle control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding OAT and PYCR1 to the well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 5 seconds for 30 minutes at 37°C using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Mandatory Visualizations

L_Canaline_Pathway cluster_0 Normal OAT Catalysis cluster_1 Inhibition by this compound L_Ornithine L-Ornithine OAT_PLP OAT (active) + PLP L_Ornithine->OAT_PLP L_Canaline This compound L_Canaline->OAT_PLP Irreversible Inhibition Glutamate_semialdehyde Glutamate-γ-semialdehyde OAT_PLP->Glutamate_semialdehyde Glutamate L-Glutamate OAT_PLP->Glutamate OAT_inactive OAT-Canaline-PLP Oxime (inactive) OAT_PLP->OAT_inactive alpha_KG α-Ketoglutarate alpha_KG->OAT_PLP

Caption: this compound inhibits Ornithine Aminotransferase (OAT) by forming an inactive oxime with the PLP cofactor.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep treatment This compound Treatment (Serial Dilutions) cell_prep->treatment incubation Incubation (24, 48, or 72h) treatment->incubation assay Bioassay (e.g., MTT, OAT activity) incubation->assay readout Data Acquisition (e.g., Absorbance) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A typical experimental workflow for assessing the bioactivity of this compound.

Troubleshooting_Workflow start Inconsistent Results check_reagents Check Reagents (Freshness, Storage) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok No Issues reagents_issue Prepare Fresh Reagents check_reagents->reagents_issue Issues Found check_cells Check Cell Culture (Health, Density, Passage #) cells_ok Cells OK check_cells->cells_ok No Issues cells_issue Optimize Cell Culture check_cells->cells_issue Issues Found check_protocol Review Protocol (Pipetting, Incubation) protocol_ok Protocol OK check_protocol->protocol_ok No Issues protocol_issue Refine Technique check_protocol->protocol_issue Issues Found reagents_ok->check_cells cells_ok->check_protocol re_run Re-run Experiment protocol_ok->re_run If issues persist, consider assay-specific factors reagents_issue->re_run cells_issue->re_run protocol_issue->re_run

Caption: A logical workflow for troubleshooting sources of variability in this compound bioassays.

References

Preventing degradation of L-Canaline during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Canaline during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.

Issue 1: Low or No Detection of this compound in Processed Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation by Pyridoxal Phosphate (PLP) 1. Immediate Enzyme Inactivation: Upon sample collection, immediately flash-freeze in liquid nitrogen. 2. Use of Acidic Extraction Buffer: Homogenize the sample in a pre-chilled acidic buffer (e.g., 0.1 M HCl or 0.1% formic acid in acetonitrile/water).This compound readily reacts with the aldehyde group of PLP, a cofactor for many enzymes, to form a stable oxime, leading to its degradation. Rapidly lowering the temperature and pH will inactivate PLP-dependent enzymes.
Enzymatic Degradation 1. Incorporate Enzyme Inhibitors: Consider adding a broad-spectrum enzyme inhibitor cocktail to your homogenization buffer. 2. Heat Inactivation: Briefly heat the sample extract (e.g., 95°C for 5 minutes) immediately after homogenization, followed by rapid cooling on ice. Note: Test for thermal stability of this compound in your specific sample matrix first.This compound can be metabolized by enzymes such as this compound reductase. Inhibiting or denaturing these enzymes will prevent the enzymatic conversion of this compound.
Improper Storage 1. Short-term Storage: Store extracts at -80°C. 2. Long-term Storage: For long-term storage, lyophilize the acid-extracted, protein-free supernatant.This compound is more stable at lower temperatures. For extended periods, removing water through lyophilization can minimize degradation.
Suboptimal Extraction 1. Choice of Solvent: For plant materials, extraction with an acidified methanol/water mixture is often effective. For biological fluids, protein precipitation with cold acetonitrile is a common first step. 2. Thorough Homogenization: Ensure complete homogenization of the tissue to release this compound into the extraction solvent.The choice of extraction solvent and method should be optimized for your specific sample type to ensure efficient recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The main cause of this compound degradation is its chemical reaction with pyridoxal phosphate (PLP), the active form of vitamin B6. This compound's aminooxy group reacts with the aldehyde group of PLP to form a stable and irreversible oxime, effectively removing both this compound and active PLP from the sample. This is a significant issue in biological samples where PLP-dependent enzymes are abundant.

Q2: At what temperature should I store my samples containing this compound?

A2: For short-term storage (up to one month), samples and extracts should be kept at -20°C. For longer-term storage, -80°C is recommended to minimize degradation. It is also advisable to store extracts in smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: What type of extraction buffer is best for preserving this compound?

A3: An acidic extraction buffer is generally recommended. A common choice is 0.1 M hydrochloric acid (HCl) or a solution of 80% methanol containing 0.1% formic acid. The low pH helps to inactivate degradative enzymes, including PLP-dependent enzymes, and to precipitate proteins.

Q4: Can I use a standard amino acid extraction protocol for this compound?

A4: While many standard amino acid extraction protocols that involve deproteinization and cold handling can be a good starting point, they may not be sufficient to prevent this compound degradation due to its specific reactivity with PLP. It is crucial to incorporate steps that rapidly inactivate enzymes, such as immediate freezing in liquid nitrogen and homogenization in a pre-chilled acidic solvent.

Q5: How can I quantify the loss of this compound during my sample preparation?

A5: To quantify the loss, you can perform a spike-in recovery experiment. Add a known amount of an this compound standard to your sample matrix before and after the extraction procedure. Analyze both samples using a validated analytical method, such as HPLC or LC-MS, and compare the results to determine the percentage of recovery.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the importance of proper sample handling. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific sample matrix.

Condition Parameter Value This compound Recovery (%)
Temperature Storage of aqueous extract for 24 hours4°C85%
-20°C95%
-80°C>99%
pH Incubation of extract at 4°C for 4 hours7.460%
4.092%
2.098%
Extraction Solvent Homogenization at 4°CNeutral Buffer55%
0.1 M HCl96%
80% Methanol with 0.1% Formic Acid97%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Sample Collection and Pre-treatment:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Weigh the frozen powder (e.g., 100 mg) into a pre-chilled microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction buffer (80% methanol, 20% water, with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

  • Homogenization and Deproteinization:

    • Homogenize the sample using a bead beater or sonicator while keeping the sample on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection and Storage:

    • Carefully collect the supernatant, which contains the extracted this compound.

    • For immediate analysis, transfer to an autosampler vial.

    • For storage, transfer to a clean microcentrifuge tube and store at -80°C.

Protocol 2: Extraction of this compound from Biological Fluids (e.g., Plasma)
  • Sample Collection and Deproteinization:

    • Collect blood in an EDTA-containing tube and immediately centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • To 100 µL of plasma in a pre-chilled microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Precipitation and Clarification:

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the clear supernatant to a new pre-chilled tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the acetonitrile under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of an appropriate solvent for your analytical method (e.g., 100 µL of 0.1% formic acid in water).

  • Final Clarification and Analysis:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS.

Visualizations

L_Canaline_Degradation_Pathway cluster_sample Biological Sample cluster_degradation Degradation Products This compound This compound Oxime Stable Oxime Adduct This compound->Oxime Reaction with PLP PLP_Enzyme PLP-Dependent Enzyme PLP_Enzyme->Oxime Inactive_Enzyme Inactive Enzyme PLP_Enzyme->Inactive_Enzyme Experimental_Workflow Sample_Collection 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization (Acidic Buffer, 4°C) Sample_Collection->Homogenization Deproteinization 3. Deproteinization (Centrifugation, 4°C) Homogenization->Deproteinization Supernatant_Collection 4. Supernatant Collection Deproteinization->Supernatant_Collection Analysis_Storage 5. Analysis or Storage (-80°C) Supernatant_Collection->Analysis_Storage Troubleshooting_Flowchart Start Low this compound Recovery Check_Temp Immediate Freezing and Cold Processing? Start->Check_Temp Check_pH Used Acidic Extraction Buffer? Check_Temp->Check_pH Yes Solution_Temp Implement Rapid Freezing and Maintain Cold Chain Check_Temp->Solution_Temp No Check_Storage Proper Storage (-80°C)? Check_pH->Check_Storage Yes Solution_pH Use Acidic Buffer (e.g., 0.1M HCl) Check_pH->Solution_pH No Solution_Storage Store at -80°C Avoid Freeze-Thaw Check_Storage->Solution_Storage No End Improved Recovery Check_Storage->End Yes Solution_Temp->Check_pH Solution_pH->Check_Storage Solution_Storage->End

L-Canaline Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with L-Canaline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is generally considered soluble in water.[1] Published data indicates a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2] Predictive models also suggest a high water solubility of up to 308.0 mg/mL.[3]

Q2: I'm having trouble dissolving this compound. What are the initial steps I should take?

A2: If you are experiencing difficulty dissolving this compound, we recommend the following initial troubleshooting steps:

  • Gentle Heating: Warm the solution to 37°C while gently agitating or stirring.[4][5] Avoid aggressive heating or boiling.

  • Sonication: Use a sonicator bath for short intervals to help break up any aggregates.

  • pH Adjustment: The pH of your solution is a critical factor. This compound is an amino acid, and its solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.

Q3: How does pH affect the solubility of this compound?

A3: Like other amino acids, the solubility of this compound is highly dependent on pH.[6][7] It exists as a zwitterion at neutral pH. The predicted pKa values for this compound are approximately 2.24 for the carboxylic acid group and 9.46 for the amino group.[3] To increase solubility, adjust the pH of your solution to be at least 1-2 pH units away from its isoelectric point. For this compound, this means preparing your solution in a slightly acidic (pH < 4) or slightly alkaline (pH > 7.5) buffer.

Q4: What are the recommended storage conditions for this compound powder and solutions?

A4:

  • Powder: Store this compound as a crystalline solid in a tightly sealed container in a dry, cool, and well-ventilated area.[2]

  • Stock Solutions: Once prepared, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[8]

Q5: Can I use co-solvents to improve this compound solubility?

A5: While this compound is soluble in aqueous solutions, for very high concentrations, co-solvents might be considered. This compound is soluble in DMSO at 1 mg/mL.[2] However, for most biological experiments, optimizing the aqueous buffer conditions is the preferred first step. If using co-solvents, ensure they are compatible with your downstream applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in water or buffer. The pH of the solution is close to the isoelectric point of this compound, minimizing its solubility.Adjust the pH of the solvent. For acidic conditions, add a small amount of dilute HCl. For alkaline conditions, add a small amount of dilute NaOH or use a buffer with a higher pH (e.g., Tris-HCl, pH 8.0).
The solution is not sufficiently mixed.Gently heat the solution to 37°C while stirring or vortexing.[4][5] Alternatively, use a sonicator bath for brief periods.
A precipitate forms after initially dissolving this compound. The solution has become saturated upon cooling or due to a change in pH.Re-warm the solution to 37°C and ensure the pH is stable and appropriate for solubility. Consider preparing a more dilute stock solution.
Interaction with components in a complex medium (e.g., cell culture media).Prepare a concentrated stock solution in a simple buffer (e.g., PBS or Tris) and then dilute it into the final complex medium. This minimizes the time for potential interactions at high concentrations.
Inconsistent experimental results using this compound solutions. Degradation of this compound in the stock solution due to improper storage.Aliquot stock solutions and store them at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Interaction of this compound with pyridoxal phosphate (PLP) in the experimental system.Be aware that this compound is a potent inhibitor of PLP-dependent enzymes.[9][10] This is its mechanism of action but could be an unintended interaction in some experimental setups. Ensure your experimental design accounts for this.

Quantitative Data Summary

Solvent pH Solubility Reference
Phosphate-Buffered Saline (PBS)7.210 mg/mL
Dimethyl Sulfoxide (DMSO)N/A1 mg/mL
Water (Predicted)N/A308.0 mg/mL[3]

Experimental Protocols

Protocol for Preparing a 10 mg/mL this compound Stock Solution in PBS (pH 7.4)
  • Materials:

    • This compound (crystalline solid)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tube or vial

    • Magnetic stirrer and stir bar or vortex mixer

    • Water bath set to 37°C

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For a 10 mg/mL solution, you will need 10 mg of this compound for every 1 mL of PBS.

    • Add the appropriate volume of PBS (pH 7.4) to the conical tube containing the this compound powder.

    • Place the tube in a 37°C water bath.

    • Stir the solution using a magnetic stirrer or vortex gently until the this compound is completely dissolved. This may take a few minutes.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Visualizations

L_Canaline_Solubility_Workflow cluster_prep Solution Preparation cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_final Final Steps weigh Weigh this compound Powder add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) weigh->add_buffer mix Mix Gently (Vortex/Stir) add_buffer->mix heat Warm to 37°C mix->heat sonicate Sonicate (Optional) heat->sonicate check_dissolved Visually Inspect for Complete Dissolution sonicate->check_dissolved adjust_ph Adjust pH (Away from pI) check_dissolved->adjust_ph Not Dissolved sterilize Sterile Filter (0.22 µm) check_dissolved->sterilize Fully Dissolved adjust_ph->mix Re-attempt Dissolution aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing this compound solutions.

L_Canaline_MOA cluster_enzyme Aminotransferase Enzyme cluster_inhibition Inhibition by this compound enzyme Apoenzyme (Inactive) holoenzyme Holoenzyme (Active) enzyme->holoenzyme + PLP plp Pyridoxal Phosphate (PLP) (Coenzyme) oxime Stable Oxime Complex (Enzyme Inactivated) holoenzyme->oxime Irreversible Reaction canaline This compound canaline->oxime

Caption: Mechanism of aminotransferase inhibition by this compound.

References

Technical Support Center: Reproducible L-Canaline Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of L-canaline quantification using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization reagent for this compound analysis by HPLC, and why?

A1: The most common derivatization reagent for primary amino acids like this compound is o-phthaldialdehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity by fluorescence or UV detectors. This pre-column derivatization is often automated in modern HPLC systems, enhancing reproducibility.

Q2: What are the key sources of variability in this compound quantification by HPLC?

A2: The primary sources of variability include:

  • Sample Preparation: Inconsistent extraction efficiency and sample cleanup can introduce significant errors.

  • Derivatization Reaction: The stability of OPA derivatives is a critical factor; they can degrade over time, leading to decreased signal. The reaction is also sensitive to pH and reagent concentration.

  • Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, and flow rate can cause shifts in retention time and affect peak shape.

  • System Performance: Issues with the HPLC system, such as pump malfunctions, leaks, or detector noise, can impact reproducibility.

Q3: How can I ensure the stability of the this compound-OPA derivative?

A3: The isoindole derivatives formed with OPA are known to be unstable. To improve stability and reproducibility:

  • Automate Derivatization: Use an autosampler to perform the derivatization immediately before injection. This ensures consistent reaction times for all samples and standards.

  • Control Temperature: Keep the derivatization reagents and samples cooled in the autosampler.

  • Optimize pH: The derivatization reaction is pH-dependent, typically performed under basic conditions. Ensure consistent pH across all samples and standards.

  • Use a Stop Reagent: In some methods, an acid is added to lower the pH and stop the derivatization reaction, which can help stabilize the derivatives.

Q4: What are typical detection limits (LOD) and quantification limits (LOQ) for amino acid analysis using OPA derivatization and HPLC-FLD?

A4: For amino acid analysis using OPA derivatization with fluorescence detection, Limits of Detection (LOD) are typically in the low picomole to femtomole range. Limits of Quantification (LOQ) are generally in the mid-picomole range. For a similar non-protein amino acid, L-canavanine, a method reported an LOD of 0.15 µM and an LOQ of 0.50 µM.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC quantification of this compound.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Derivatization Failure: OPA reagent has degraded, incorrect pH, or insufficient reaction time.Prepare fresh OPA reagent daily. Verify the pH of the borate buffer. Ensure the autosampler program allows for sufficient reaction time (typically 1-2 minutes).
Injection Issue: Clogged needle or sample loop, or air bubble in the syringe.Purge the syringe and injection port. Inspect the needle and sample loop for blockages.
Detector Issue: Lamp failure (UV or Fluorescence) or incorrect wavelength settings.Check the detector lamp status and replace if necessary. Verify that the excitation and emission wavelengths are correctly set for OPA derivatives (e.g., Ex: 340 nm, Em: 455 nm).
Peak Tailing Secondary Silanol Interactions: Active sites on the silica-based column interact with the analyte.Use a highly deactivated, end-capped C18 column. Operate at a lower mobile phase pH (if compatible with the derivative's stability) to suppress silanol ionization.
Column Overload: Injecting too much sample.Dilute the sample and reinject.
Column Contamination or Void: Buildup of matrix components on the column frit or a void in the packing material.Use a guard column to protect the analytical column. If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column.
Shifting Retention Times Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile solvent, or degradation of a buffer.Prepare fresh mobile phase daily. Ensure mobile phase bottles are well-sealed. Use an HPLC system with a reliable pump and mixer.
Column Temperature Fluctuation: Inconsistent column oven temperature.Use a column oven and ensure it is set to a stable temperature (e.g., 40 °C).
Flow Rate Instability: Leaks in the system or pump malfunction.Check for leaks at all fittings. Perform a pump flow rate accuracy test.
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use an in-line filter before the column.
Buffer Precipitation: Buffer concentration is too high for the organic mobile phase composition.Ensure the buffer is soluble in the highest organic percentage of your gradient. Flush the system with water to dissolve any precipitated salts.
Baseline Noise or Drift Air Bubbles in the System: Insufficiently degassed mobile phase.Degas the mobile phase using an online degasser, sonication, or helium sparging.
Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the system.Use high-purity, HPLC-grade solvents. Flush the system with a strong solvent.
Detector Lamp Aging: The detector lamp is nearing the end of its life.Replace the detector lamp.

Experimental Protocols

Below is a representative experimental protocol for the quantification of this compound by HPLC with pre-column OPA derivatization. This is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation (from Plant Material)

  • Homogenize 100 mg of dried, ground plant material in 1 mL of 0.1 M HCl.

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Automated Pre-column Derivatization (using Autosampler)

The following is a typical autosampler program for OPA derivatization:

  • Draw 10 µL of Borate Buffer (0.4 M, pH 10.2) into the needle.

  • Draw 5 µL of the sample or standard.

  • Mix in air (aspirate and dispense) 5 times.

  • Draw 5 µL of OPA/thiol reagent (e.g., OPA with 3-mercaptopropionic acid).

  • Mix in air 10 times.

  • Wait for 1 minute for the reaction to proceed.

  • Inject the desired volume (e.g., 10 µL) onto the column.

3. HPLC Conditions

ParameterSetting
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse-AAA)
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient Elution A representative gradient is shown in the table below.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Fluorescence Detector (FLD)
Excitation Wavelength 340 nm
Emission Wavelength 455 nm
Injection Volume 10 µL

Representative Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
01000
21000
205050
220100
250100
261000
301000

Quantitative Data Summary

The following tables provide representative quantitative data for a validated amino acid analysis method using OPA derivatization, which can be used as a benchmark for this compound method development.

Table 1: Representative Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.15 µM
Limit of Quantification (LOQ)0.50 µM
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (Recovery %)95-105%

Table 2: Representative Retention Times for Selected Amino Acids

Note: The retention time for this compound will need to be experimentally determined but is expected to be in a similar range to other polar amino acids.

Amino AcidRepresentative Retention Time (min)
Aspartic Acid4.5
Glutamic Acid6.2
Serine7.8
Glycine9.1
Alanine12.5
Valine16.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material homogenize Homogenize in HCl sample->homogenize centrifuge Centrifuge homogenize->centrifuge filter Filter Supernatant centrifuge->filter mix_reagents Mix Sample, Buffer, & OPA Reagent filter->mix_reagents react Incubate (1 min) mix_reagents->react inject Inject into HPLC react->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified rt_shift Retention Time Shift? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape pressure High Backpressure? start->pressure check_mobile_phase Check Mobile Phase Prep & Composition rt_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_flow Check for Leaks & Flow Rate check_temp->check_flow peak_tailing Peak Tailing? peak_shape->peak_tailing Yes check_column Use End-capped Column / Check for Contamination peak_tailing->check_column Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_overload Dilute Sample check_column->check_overload check_solvent Sample Solvent Weaker than Mobile Phase? peak_fronting->check_solvent Yes check_filters Check/Replace Filters & Guard Column pressure->check_filters Yes check_buffer_precip Buffer Precipitation? check_filters->check_buffer_precip

Caption: Troubleshooting decision tree for HPLC analysis.

Factors affecting the potency of L-Canaline in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Canaline in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as an enzyme inhibitor?

This compound is a potent antimetabolite and a structural analog of L-ornithine.[1] Its primary mechanism of action is the irreversible inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[2][3] this compound's aminooxy group reacts with the aldehyde group of the PLP cofactor, forming a stable oxime. This covalent modification inactivates the enzyme.[2][4]

Q2: Which enzymes are most susceptible to inhibition by this compound?

This compound is a broad-spectrum inhibitor of PLP-dependent enzymes. The most prominently studied target is Ornithine Aminotransferase (OAT).[2][3] Other susceptible enzymes include alanine aminotransferase (AlaAT), amino acid decarboxylases like arginine decarboxylase, and 5-hydroxytryptophan decarboxylase.[5][6]

Q3: How does the concentration of pyridoxal phosphate (PLP) in my assay affect this compound's potency?

The concentration of free PLP in your assay buffer can significantly impact the apparent potency of this compound. An excess of free PLP can compete with the enzyme-bound PLP for interaction with this compound, thereby protecting the enzyme from inhibition. One study showed that while equimolar concentrations of PLP had a moderate protective effect on alanine aminotransferase, a 10-fold excess of PLP reduced this compound-mediated inhibition by 90%.[7] It is crucial to maintain a consistent and reported concentration of PLP in your assays for reproducible results.

Q4: What are the optimal storage conditions for this compound solutions?

While specific, long-term stability data for this compound solutions under various buffer conditions is not extensively published, general best practices for amino acid solutions should be followed. This compound is stable when stored as a crystalline solid.[6] For experimental use, fresh solutions are recommended. If storage is necessary, prepare concentrated stock solutions in a suitable buffer, aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[8] The stability of this compound in solution will be dependent on pH and temperature, with neutral to slightly acidic pH and lower temperatures generally favoring stability.

Troubleshooting Guide

Problem 1: I am observing lower than expected inhibition of my target enzyme by this compound.

  • Possible Cause 1: Excess Pyridoxal Phosphate (PLP) in the Assay Buffer.

    • Solution: Review your assay buffer composition. High concentrations of free PLP can compete with this compound, reducing its effective inhibitory concentration.[7] Standardize the PLP concentration in your assays and consider reducing it if it is in large excess.

  • Possible Cause 2: this compound Degradation.

    • Solution: Ensure you are using freshly prepared this compound solutions. If using a stock solution, verify its storage conditions and age. Consider preparing a fresh stock solution to confirm its activity.

  • Possible Cause 3: Incorrect pH of the Assay Buffer.

    • Solution: The formation of the oxime between this compound and PLP can be pH-dependent. Verify that the pH of your assay buffer is within the optimal range for your target enzyme's activity and for the reaction with this compound.

  • Possible Cause 4: Presence of Competing Substrates.

    • Solution: High concentrations of the enzyme's natural substrate (e.g., ornithine for OAT) can compete with this compound for binding to the active site, potentially masking the inhibitory effect. Ensure your substrate concentration is appropriate for the type of inhibition study you are performing.

Problem 2: My experimental results with this compound are inconsistent between experiments.

  • Possible Cause 1: Variability in Reagent Preparation.

    • Solution: Ensure all reagents, especially the this compound and PLP solutions, are prepared consistently and accurately for each experiment. Use calibrated pipettes and high-purity water.

  • Possible Cause 2: Fluctuation in Incubation Time or Temperature.

    • Solution: this compound's inhibition is time-dependent as it involves a chemical reaction with the PLP cofactor. Maintain precise and consistent incubation times and temperatures for all experiments.[7]

  • Possible Cause 3: Presence of Interfering Substances.

    • Solution: Contaminants in your enzyme preparation or sample matrix can interfere with the assay. Common interfering substances in enzymatic assays include detergents (e.g., SDS), high concentrations of salts, and chelating agents (e.g., EDTA) if the enzyme is metal-dependent.[9] For aminotransferase assays, hemolysis, icterus, and lipemia in biological samples can also cause interference.[10]

Quantitative Data on this compound Potency

The inhibitory potency of this compound is typically reported as an IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or a Ki (the inhibition constant). These values can vary depending on the specific enzyme, its source, and the assay conditions.

Enzyme TargetOrganism/SourceInhibition ParameterValueReference
Ornithine Aminotransferase (OAT)Not SpecifiedIC503 µM[3][5]
Alanine Aminotransferase (AlaAT)Porcine Heart% Inhibition55% at 0.1 µM[7]
Aspartate AminotransferasePig HeartKi170 µM[11]

Experimental Protocols

Ornithine Aminotransferase (OAT) Inhibition Assay (Ninhydrin Method)

This protocol is adapted from a ninhydrin-based spectrophotometric assay for OAT activity.[12][13]

Materials:

  • 100 mM Potassium Pyrophosphate Buffer (pH 8.0)

  • 25 µM Pyridoxal Phosphate (PLP) solution

  • 10 mM α-ketoglutarate solution

  • 4 mM L-ornithine solution

  • This compound stock solution (various concentrations)

  • Purified or partially purified OAT enzyme

  • 3N Perchloric Acid

  • 2% (w/v) Ninhydrin solution in ethanol

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube or microplate well, combine the potassium pyrophosphate buffer, PLP solution, and α-ketoglutarate solution.

  • Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle control to the reaction mixture. Add the OAT enzyme solution and incubate at 37°C for a defined period (e.g., 10-30 minutes) to allow for inhibition to occur.

  • Initiate the Enzymatic Reaction: Add the L-ornithine solution to start the reaction. Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding 30 µL of 3N perchloric acid.

  • Color Development: Add 20 µL of 2% ninhydrin solution. Heat the mixture in a boiling water bath for 5 minutes.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 510 nm.

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the vehicle control to determine the percent inhibition.

Arginine Decarboxylase Inhibition Assay (Spectrophotometric)

This protocol is based on the detection of agmatine, the product of arginine decarboxylation.[2][13]

Materials:

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Pyridoxal Phosphate (PLP) solution

  • L-arginine solution

  • This compound stock solution (various concentrations)

  • Purified or partially purified arginine decarboxylase enzyme

  • Diacetyl reagent

  • 1-Naphthol reagent

  • Butanol

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, combine the assay buffer and PLP solution.

  • Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle control. Add the arginine decarboxylase enzyme and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

  • Initiate the Enzymatic Reaction: Add the L-arginine solution to start the reaction. Incubate for a defined period.

  • Stop the Reaction and Extract Agmatine: Stop the reaction (e.g., by adding acid or heat). Extract the agmatine product into butanol.

  • Colorimetric Detection: React the butanol extract containing agmatine with the diacetyl and 1-naphthol reagents to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength for the colored product.

  • Data Analysis: Calculate the percent inhibition by comparing the absorbance of the this compound-treated samples to the control.

Visualizations

L_Canaline_Mechanism cluster_Enzyme PLP-Dependent Enzyme Enzyme Enzyme Active Site PLP Pyridoxal Phosphate (PLP) (Cofactor) Inactive_Enzyme Inactive Enzyme Complex PLP->Inactive_Enzyme Forms Stable Oxime L_Canaline This compound L_Canaline->Enzyme Enters Active Site L_Canaline->PLP Reacts with Aldehyde Group

Caption: Mechanism of this compound inhibition of PLP-dependent enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, PLP, and This compound Solutions Preincubation Pre-incubate Enzyme with This compound or Vehicle Reagents->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Termination Stop Reaction Reaction->Termination Development Colorimetric/Fluorometric Development Termination->Development Measurement Measure Signal (Absorbance/Fluorescence) Development->Measurement Analysis Calculate % Inhibition and Determine IC50/Ki Measurement->Analysis

Caption: General experimental workflow for an this compound inhibition assay.

Troubleshooting_Logic Start Low/Inconsistent Inhibition? Check_PLP Check PLP Concentration Start->Check_PLP Is PLP in excess? Check_Canaline Check this compound Solution (Freshness/Storage) Start->Check_Canaline Is solution old? Check_Conditions Verify Assay Conditions (pH, Temp, Time) Start->Check_Conditions Are conditions consistent? Check_Interference Investigate Potential Interfering Substances Start->Check_Interference Is sample matrix complex? Result_OK Problem Resolved Check_PLP->Result_OK Check_Canaline->Result_OK Check_Conditions->Result_OK Check_Interference->Result_OK

Caption: Troubleshooting logic for this compound enzymatic assays.

References

Validation & Comparative

Validating the Irreversible Inhibition of Ornithine Aminotransferase by L-Canaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of L-Canaline, an irreversible inhibitor of Ornithine Aminotransferase (OAT), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to Ornithine Aminotransferase and its Inhibition

Ornithine Aminotransferase (OAT) is a key mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1] This positions OAT at the crossroads of several metabolic pathways, including the urea cycle and the synthesis of proline and glutamate. Given its metabolic significance, OAT has emerged as a therapeutic target for various diseases, including hyperammonemia and certain types of cancer.[2]

Inhibition of OAT can be achieved through both reversible and irreversible mechanisms. Irreversible inhibitors, which form a stable, often covalent, bond with the enzyme, are of particular interest in drug development due to their potential for prolonged therapeutic effects.[3][4][5][6] This guide focuses on the validation of this compound as an irreversible inhibitor of OAT and compares its efficacy with other known inhibitors.

Mechanism of Irreversible Inhibition of OAT by this compound

This compound, an aminooxy analog of ornithine, is a potent irreversible inhibitor of OAT.[7] Its mechanism of action involves the formation of a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of OAT.[8][9][10] This covalent modification of the PLP cofactor leads to the irreversible inactivation of the enzyme.[8][9][10]

The specificity of this compound for OAT is noteworthy. While it also reacts with the PLP cofactor of other aminotransferases, such as aspartate aminotransferase, the inhibition of these enzymes is reversible and significantly weaker.[8][9][10][11]

dot

Mechanism of OAT Inhibition by this compound OAT Ornithine Aminotransferase (OAT) (with PLP cofactor) Intermediate Enzyme-Inhibitor Complex OAT->Intermediate Binding L_Canaline This compound L_Canaline->Intermediate Oxime Stable Oxime Formation (Covalent Bond) Intermediate->Oxime Reaction with PLP Inactive_OAT Inactive OAT Oxime->Inactive_OAT Irreversible Inactivation

Caption: Mechanism of OAT Inhibition by this compound

Comparison of this compound with Other OAT Inhibitors

Several other compounds have been identified as inhibitors of OAT, each with a distinct mechanism of action and inhibitory potency. A direct comparison of these inhibitors is crucial for selecting the most appropriate tool for research or therapeutic development.

InhibitorType of InhibitionPotency (IC50 / Ki)Reference
This compound IrreversibleIC50 ≈ 3 x 10⁻⁷ M[7]
Hydroxylamine Reversible NoncompetitiveKi = 4.3 x 10⁻⁷ M[8][9][10]
δ-Aminovaleric acid CompetitiveNot specified[8][9][10]
α-N-acetyl-L-ornithine CompetitiveNot specified[8][9][10]
5-Fluoromethylornithine (5FMOrn) Irreversible (Enzyme-activated)Ki(app.) = 30 µM[2]
Gabaculine Irreversible (Enzyme-activated)Not specified[2]

Experimental Protocols for Validating OAT Inhibition

The validation of OAT inhibition requires robust and reliable enzymatic assays. Several methods have been developed to measure OAT activity, each with its own advantages and limitations.

OAT Activity Assay based on P5C Reduction

This continuous coupled assay is a highly sensitive method for measuring OAT activity in real-time.[12][13]

Principle: OAT catalyzes the conversion of ornithine to Δ¹-pyrroline-5-carboxylate (P5C). The generated P5C is then reduced by pyrroline-5-carboxylate reductase 1 (PYCR1), which is coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine OAT activity.[12][13]

Protocol:

  • Prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM PLP, and 20 mM L-ornithine.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 1 µL of PYCR1 (0.5 mg/mL) and 1 µL of OAT (1 mg/mL) to initiate the reaction.

  • Shake the plate at 37°C for 1 minute.

  • Measure the absorbance at 340 nm every 5 seconds for 30 minutes.

OAT Activity Assay based on L-Glutamate Detection

This method is suitable for studying small molecules as inhibitors or inactivators of OAT.[12][13]

Principle: The assay measures the production of L-glutamate, a product of the OAT-catalyzed reaction. L-glutamate is detected using a commercially available kit, such as the Amplex Red L-glutamate detection kit, which produces a fluorescent signal.[12][13]

Protocol:

  • Prepare an assay mixture containing 40 mM potassium pyrophosphate (pH 8.0), 3 mM L-ornithine, 10 mM α-ketoglutarate, 0.025 mM PLP, 0.05 mM Amplex® Red, HRP (12.5 mU), and L-glutamate oxidase (4 mU).

  • Add 0.1 µL of OAT (1 mg/mL) to a total volume of 100 µL.

  • Incubate the solution at 37°C for 30 minutes with gentle shaking.

  • Measure the fluorescence with excitation at 530 nm and emission at 590 nm.

  • Run controls lacking OAT to account for any direct reaction of L-ornithine with L-glutamate oxidase.

Ninhydrin-based OAT Activity Assay

This is a traditional colorimetric method for determining OAT activity.

Principle: The reaction is quenched with perchloric acid, and the product is heated with ninhydrin, which reacts with the amino group to produce a colored compound that can be measured spectrophotometrically.[12]

Protocol:

  • Prepare an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 0.025 mM PLP, 10 mM α-ketoglutarate, and 4 mM L-ornithine.

  • Add 1 µL of OAT (1 mg/mL) to a total volume of 100 µL and incubate at 37°C.

  • Stop the reaction by adding 30 µL of perchloric acid (3N) and 20 µL of 2% aqueous ninhydrin.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Centrifuge for 5 minutes at 3,000 rpm and measure the absorbance of the supernatant.

dot

Workflow for OAT Activity Assay Start Start Prepare_Mixture Prepare Assay Mixture (Buffer, Substrates, Cofactors) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_OAT Add OAT Enzyme Pre_Incubate->Add_OAT Incubate Incubate at 37°C Add_OAT->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Detection Detection (Absorbance/Fluorescence) Incubate->Detection Continuous Assay Stop_Reaction->Detection End End Detection->End

Caption: Generalized Workflow for an OAT Activity Assay

OAT in Metabolic Pathways

OAT is a central enzyme in the metabolism of ornithine, connecting the urea cycle with the synthesis of glutamate and proline. Understanding its position in these pathways is crucial for predicting the downstream effects of its inhibition.

dot

OAT in Metabolic Pathways Urea_Cycle Urea Cycle Ornithine L-Ornithine Urea_Cycle->Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Glutamate L-Glutamate OAT->Glutamate P5C L-Glutamate-γ-semialdehyde (P5C) OAT->P5C Alpha_KG α-Ketoglutarate Alpha_KG->OAT Proline Proline P5C->Proline

References

Confirming L-Canaline's Cellular Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biochemical and proteomic techniques to confirm the cellular target engagement of L-Canaline, a naturally occurring nonprotein amino acid known for its potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes. This compound's primary target is Ornithine Aminotransferase (OAT), an enzyme implicated in various physiological and pathological processes, including cancer metabolism. Understanding and confirming target engagement at a cellular level is crucial for elucidating its mechanism of action and assessing its therapeutic potential and potential off-target effects.

Executive Summary

This compound is an irreversible inhibitor of OAT, forming a stable oxime with the PLP cofactor. This guide explores three powerful techniques to confirm this interaction in a cellular context: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Immunoprecipitation-Mass Spectrometry (IP-MS). Each method offers unique advantages and challenges in validating the direct binding of this compound to OAT and identifying other potential cellular targets. This guide presents a comparative analysis of these methods, including quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their specific research needs.

Comparison of this compound and an Alternative OAT Inhibitor

A primary alternative for inhibiting OAT is 5-fluoromethylornithine (5FMOrn), an enzyme-activated irreversible inhibitor.[1][2] The following table summarizes a comparison of their activities.

ParameterThis compound5-Fluoromethylornithine (5FMOrn)Reference
Mechanism of Action Forms an oxime with the pyridoxal 5'-phosphate cofactor of OAT.Enzyme-activated irreversible inhibitor.[1][2]
In Vitro OAT Inhibition Reacts faster with OAT than 5FMOrn.Slower reaction with OAT compared to this compound.[1][2]
In Vivo OAT Inhibition (Mouse Model) 500 mg/kg body weight produced a transient inhibition of 65-70% in brain and liver.10 mg/kg body weight was sufficient to inactivate OAT in brain and liver by 90% for 24 hours.[1][2]
Effect on Ornithine Levels (In Vivo) Slower and lower maximum accumulation of ornithine in tissues.More significant and sustained accumulation of ornithine in tissues.[1][2]

Modern Techniques for Confirming Target Engagement

The following sections detail three state-of-the-art methods for confirming the cellular target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to its target protein (e.g., OAT), the protein's melting temperature (Tm) increases.

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.

CETSA_Workflow CETSA Experimental Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture Cell Culture compound_treatment Treat cells with this compound or vehicle (DMSO) cell_culture->compound_treatment heating Heat cell lysates/intact cells at a range of temperatures compound_treatment->heating lysis Cell Lysis (if using intact cells) heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation sds_page SDS-PAGE and Western Blot for OAT centrifugation->sds_page quantification Quantify OAT band intensity sds_page->quantification plot Plot soluble OAT vs. Temperature quantification->plot Generate melt curves

CETSA Experimental Workflow Diagram.
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for OAT.

  • Data Analysis: Quantify the band intensities for OAT at each temperature. Plot the percentage of soluble OAT relative to the unheated control against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. For this compound, which contains an aminooxy group, a custom ABPP probe can be designed. This probe would mimic this compound's structure and include a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

An effective ABPP probe for this compound would retain the core aminooxy butyric acid structure to target PLP-dependent enzymes and incorporate a linker with a terminal alkyne or azide for "click" chemistry-based attachment of a reporter tag.

ABPP_Probe_Design This compound-based ABPP Probe Design cluster_probe ABPP Probe Structure warhead Aminooxy 'Warhead' (mimics this compound) linker Linker warhead->linker reporter Reporter Tag (e.g., Alkyne for Click Chemistry) linker->reporter

Structure of an this compound-based ABPP probe.

The ABPP workflow involves treating cells or lysates with the probe, followed by lysis (if applicable), "clicking" on a reporter tag, and then analysis by SDS-PAGE or mass spectrometry to identify labeled proteins.

ABPP_Workflow ABPP Experimental Workflow cluster_labeling Probe Labeling cluster_click_chem Click Chemistry cluster_analysis Analysis cell_treatment Treat cells/lysate with This compound-alkyne probe lysis Cell Lysis cell_treatment->lysis click_reaction 'Click' biotin-azide or fluorophore-azide to probe lysis->click_reaction sds_page SDS-PAGE & in-gel fluorescence or Streptavidin blot click_reaction->sds_page enrichment Streptavidin enrichment of biotinylated proteins click_reaction->enrichment ms_analysis On-bead digestion and LC-MS/MS analysis enrichment->ms_analysis

ABPP Experimental Workflow Diagram.
  • Probe Synthesis: Synthesize an this compound analog with a terminal alkyne group.

  • Cell Treatment: Treat cells with the this compound-alkyne probe for a specified time. Include a control where cells are pre-treated with an excess of this compound before adding the probe to demonstrate competitive binding.

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Click Chemistry: To the cell lysate, add a biotin-azide or fluorophore-azide reporter, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.

  • Analysis:

    • Gel-based: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (for fluorophore-tagged probes) or by Western blot with streptavidin-HRP (for biotin-tagged probes). A band corresponding to the molecular weight of OAT should be observed, which is diminished in the competitor lane.

    • Mass Spectrometry-based: For proteome-wide analysis, enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify all proteins targeted by the probe.

Immunoprecipitation-Mass Spectrometry (IP-MS) / Affinity Pull-down

This technique involves using a modified version of this compound as "bait" to "pull down" its interacting proteins from a cell lysate. The bait is typically immobilized on beads, and the captured proteins are then identified by mass spectrometry.

The IP-MS workflow consists of immobilizing a derivatized this compound onto beads, incubating the beads with cell lysate, washing away non-specific binders, eluting the bound proteins, and identifying them by mass spectrometry.

IPMS_Workflow IP-MS/Affinity Pull-down Workflow cluster_bait_prep Bait Preparation cluster_pulldown Pull-down cluster_analysis Analysis immobilize Immobilize this compound derivative on affinity beads incubate Incubate beads with cell lysate immobilize->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE analysis elute->sds_page ms_analysis In-gel digestion and LC-MS/MS identification sds_page->ms_analysis

IP-MS/Affinity Pull-down Workflow Diagram.
  • Bait Preparation: Synthesize an this compound derivative with a functional group suitable for conjugation to affinity beads (e.g., a primary amine for NHS-activated beads or a biotin tag for streptavidin beads). Covalently couple the this compound derivative to the beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest using a mild lysis buffer to preserve protein interactions.

  • Pull-down: Incubate the this compound-conjugated beads with the cell lysate for several hours at 4°C with gentle rotation. Include control beads (without this compound) to identify non-specific binders.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive eluent, a low pH buffer, or by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining. Excise the protein bands of interest (or the entire lane for a proteome-wide analysis), perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS. OAT should be identified as a major hit in the this compound pull-down but not in the control.

Signaling Pathway and Target Validation Logic

This compound's primary target, OAT, plays a key role in amino acid metabolism, connecting the urea cycle with the Krebs cycle. Validating this target engagement is a critical first step in understanding its cellular effects.

OAT_Pathway Ornithine Aminotransferase in Metabolism cluster_urea Urea Cycle cluster_krebs Krebs Cycle Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Alpha_KG α-Ketoglutarate Alpha_KG->OAT GSA Glutamate-γ-semialdehyde OAT->GSA Glutamate Glutamate OAT->Glutamate L_Canaline This compound L_Canaline->OAT Inhibits

Role of OAT in metabolism and its inhibition by this compound.

The logical process of confirming target engagement involves progressing from demonstrating a direct physical interaction to observing the functional cellular consequences of this interaction.

Target_Validation_Logic Logic for Target Engagement Validation Direct_Binding Demonstrate Direct Binding (CETSA, ABPP, IP-MS) Cellular_Activity Observe Cellular Activity (e.g., changes in metabolite levels) Direct_Binding->Cellular_Activity leads to Phenotypic_Effect Link to Phenotypic Effect (e.g., reduced cell proliferation) Cellular_Activity->Phenotypic_Effect causes

Logical flow for validating this compound's target engagement.

Conclusion

Confirming the cellular target engagement of this compound is a multifaceted process that can be approached using a variety of powerful techniques. CETSA offers a label-free method to confirm direct binding in a native cellular context. ABPP provides a means to visualize and identify targets of this compound and other PLP-dependent enzymes with high specificity. IP-MS allows for the unbiased identification of this compound's binding partners. By employing one or a combination of these methods, researchers can gain a comprehensive understanding of this compound's molecular interactions within the cell, providing a solid foundation for further drug development and mechanistic studies.

References

A Comparative Analysis of the Cytotoxic Effects of L-Canavanine and L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two closely related non-proteinogenic amino acids, L-canavanine and its metabolic derivative, L-canaline. Understanding the distinct mechanisms and potencies of these compounds is crucial for their potential development as therapeutic agents.

At a Glance: L-Canavanine vs. This compound

FeatureL-CanavanineThis compound
Primary Mechanism of Action Acts as a structural analog of L-arginine, leading to incorporation into nascent proteins and subsequent dysfunction.[1][2]Inhibits pyridoxal phosphate (PLP)-dependent enzymes and disrupts polyamine biosynthesis.[3]
Molecular Target Arginyl-tRNA synthetase, leading to widespread protein disruption.Pyridoxal phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase.
Reported IC50 Values 0.2–1.2 mM in various cancer cell lines (HeLa, Caco-2, MIA PaCa-2, BxPC-3, Hep G2, SK-HEP-1) in arginine-free media.[4]3 µM (for inhibition of ornithine aminotransferase).[1]
Affected Cell Types Cytotoxic to various cancer cell lines and peripheral blood mononuclear cells (PBMCs).[3][4]Cytotoxic to peripheral blood mononuclear cells (PBMCs).[2][3]
Metabolic Relationship Precursor to this compound via arginase activity.[3]Metabolite of L-canavanine.[3]

Delving into the Mechanisms of Cytotoxicity

The cytotoxic effects of L-canavanine and this compound stem from their distinct interactions with cellular machinery.

L-Canavanine: The Arginine Mimic

L-canavanine's toxicity arises from its structural similarity to the essential amino acid L-arginine. This resemblance allows it to be recognized by arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its corresponding transfer RNA (tRNA) for protein synthesis.[1] Once incorporated into nascent polypeptide chains in place of arginine, the subtle structural differences in L-canavanine can lead to improperly folded and dysfunctional proteins.[1][2] This disruption of protein structure and function is a primary driver of its cytotoxic and antiproliferative effects.

This compound: The Enzyme Inhibitor

This compound, formed from the breakdown of L-canavanine by the enzyme arginase, exerts its toxicity through a different mechanism.[3] It is a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[3] PLP is a crucial cofactor for a wide range of enzymes, including those involved in amino acid metabolism. By inactivating these enzymes, this compound disrupts critical metabolic pathways. Furthermore, this compound has been shown to interfere with polyamine biosynthesis, a pathway essential for cell growth and proliferation.[2][3]

Visualizing the Pathways

To better understand the distinct and related actions of these compounds, the following diagrams illustrate their cytotoxic pathways and the experimental workflow for their comparison.

cluster_canavanine L-Canavanine Pathway cluster_canaline This compound Pathway Canavanine L-Canavanine Arg_tRNA_Synthetase Arginyl-tRNA Synthetase Canavanine->Arg_tRNA_Synthetase Canavanine_Metabolism Arginase Canavanine->Canavanine_Metabolism Canavanine_tRNA Canavanyl-tRNA Arg_tRNA_Synthetase->Canavanine_tRNA Ribosome Ribosome Canavanine_tRNA->Ribosome Dysfunctional_Protein Dysfunctional Protein Ribosome->Dysfunctional_Protein Cell_Death_Canavanine Cell Death Dysfunctional_Protein->Cell_Death_Canavanine Canaline This compound Inhibition_PLP Inhibition Canaline->Inhibition_PLP Inhibition_Polyamine Disruption Canaline->Inhibition_Polyamine PLP_Enzymes PLP-dependent Enzymes Cell_Death_Canaline Cell Death PLP_Enzymes->Cell_Death_Canaline Polyamine_Biosynthesis Polyamine Biosynthesis Polyamine_Biosynthesis->Cell_Death_Canaline Inhibition_PLP->PLP_Enzymes Inhibition_Polyamine->Polyamine_Biosynthesis Canavanine_Metabolism->Canaline

Caption: Comparative signaling pathways of L-canavanine and this compound leading to cytotoxicity.

cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays Cell_Culture Cell Culture (e.g., PBMCs, Cancer Cell Lines) Treatment Treatment with L-Canavanine & this compound (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Trypan_Blue Trypan Blue Exclusion Incubation->Trypan_Blue Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Trypan_Blue->Data_Analysis Comparison Comparative Analysis of Cytotoxic Effects Data_Analysis->Comparison

Caption: Experimental workflow for comparing the cytotoxic effects of L-canavanine and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of L-canavanine and this compound.

Cell Culture
  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) or various cancer cell lines (e.g., HeLa, MIA PaCa-2) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For experiments with L-canavanine, arginine-free medium may be used to enhance its cytotoxic effects.[4]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of L-canavanine or this compound for specific time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Preparation: Following treatment with L-canavanine or this compound, harvest the cells and resuspend them in phosphate-buffered saline (PBS) or a suitable buffer.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

L-canavanine and this compound, though structurally and metabolically linked, exhibit distinct cytotoxic mechanisms. L-canavanine's ability to be incorporated into proteins makes it a potent disruptor of cellular function, particularly in arginine-dependent cancer cells. This compound, on the other hand, targets specific enzymatic pathways crucial for cell survival. The quantitative data, while not directly comparable across different experimental systems for this compound, suggests that it is a highly potent enzyme inhibitor. Further head-to-head studies in the same cell lines are warranted to fully elucidate their comparative cytotoxic potential for therapeutic applications. This guide provides a foundational understanding for researchers aiming to explore these fascinating molecules in the context of drug discovery and development.

References

L-Canaline Analogs as Enzyme Inhibitors: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-canaline, a non-proteinogenic amino acid found in leguminous plants, and its structural analogs have garnered significant interest as potent inhibitors of various enzymes, particularly those dependent on pyridoxal phosphate (PLP). This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs as enzyme inhibitors, supported by experimental data and detailed protocols. The primary focus is on their inhibitory effects on ornithine aminotransferase (OAT) and alanine aminotransferase (AlaAT), key enzymes in amino acid metabolism.

Quantitative Structure-Activity Relationship of this compound Analogs

The inhibitory potential of this compound and its analogs is intrinsically linked to their chemical structure. Modifications to the stereochemistry, aliphatic chain length, and functional groups significantly impact their efficacy and selectivity as enzyme inhibitors. The data presented below summarizes the known inhibitory activities of various this compound analogs.

Compound/AnalogTarget EnzymeInhibition Data (IC50/Ki)Key Structural Features & SAR Insights
This compound Ornithine Aminotransferase (OAT)IC50: ~3 µMThe natural L-enantiomer is a potent irreversible inhibitor. The aminooxy group is crucial for forming an oxime with the PLP cofactor.
D-Canaline Alanine Aminotransferase (AlaAT)Less potent than this compoundD-stereoisomers are generally less active, but still demonstrate inhibitory effects, indicating that stereochemistry at the alpha-carbon is important but not absolute for activity.
This compound methyl ester Alanine Aminotransferase (AlaAT)Reduced activity (8% inhibition)Esterification of the carboxyl group significantly diminishes inhibitory activity, suggesting the free carboxylate is important for binding or catalysis.
This compound ethyl ester Alanine Aminotransferase (AlaAT)Reduced activity (6% inhibition)Similar to the methyl ester, esterification leads to a significant loss of potency.
Analogs with shortened or lengthened aliphatic chain Alanine Aminotransferase (AlaAT)Dramatically curtailed activityThe four-carbon backbone of this compound appears to be optimal for fitting into the active site of AlaAT.
Analog with α-amino group replaced by hydrogen Alanine Aminotransferase (AlaAT)Little consequence on activityThe α-amino group is not essential for the inhibition of AlaAT, highlighting the primary role of the aminooxy functionality.
Hydroxylamine Ornithine Aminotransferase (OAT)Ki: 0.43 µMA simple analog that also forms an oxime with PLP, but it acts as a reversible noncompetitive inhibitor of OAT.
Hydroxylamine Aspartate AminotransferaseKi: 22 µMDemonstrates that the inhibitory potency and mechanism can vary depending on the target enzyme.
This compound Aspartate AminotransferaseKi: 170 µMShows significantly lower potency against aspartate aminotransferase compared to OAT, indicating a degree of selectivity.

Note: The table is compiled from various sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Mechanism of Enzyme Inhibition

The primary mechanism by which this compound and its active analogs inhibit PLP-dependent enzymes involves the formation of a stable oxime with the pyridoxal phosphate cofactor. This covalent modification effectively inactivates the enzyme.

EnzymeInhibition cluster_Enzyme PLP-Dependent Enzyme cluster_Inhibitor This compound Analog Enzyme Enzyme Active Site (with PLP-Lysine Schiff Base) Intermediate Enzyme-PLP-Canaline Complex Enzyme->Intermediate Substrate Binding (Transimination) Canaline This compound (Aminooxy group) Canaline->Intermediate InactivatedEnzyme Inactivated Enzyme (Stable Oxime) Intermediate->InactivatedEnzyme Oxime Formation (Covalent Bond)

Caption: Mechanism of irreversible inhibition of PLP-dependent enzymes by this compound.

Metabolic Pathway Involvement

This compound's inhibition of ornithine aminotransferase disrupts the metabolic pathway of ornithine, a key intermediate in the urea cycle and the biosynthesis of proline and polyamines.

OrnithineMetabolism Arginine Arginine UreaCycle Urea Cycle Arginine->UreaCycle Ornithine Ornithine UreaCycle->Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT α-ketoglutarate ODC Ornithine Decarboxylase Ornithine->ODC GlutamateSemialdehyde Glutamate-γ-semialdehyde OAT->GlutamateSemialdehyde Glutamate Proline Proline GlutamateSemialdehyde->Proline Polyamines Polyamines (Spermidine, Spermine) ODC->Polyamines Canaline This compound (Inhibitor) Canaline->OAT Inhibits

Caption: The role of Ornithine Aminotransferase (OAT) in ornithine metabolism and its inhibition by this compound.

Experimental Protocols

Synthesis of this compound Analogs

Detailed synthetic procedures for this compound and its analogs can be found in the literature. A general approach often involves the modification of amino acid precursors. For instance, the synthesis of this compound can be achieved from L-homoserine. The synthesis of various analogs involves modifications at the carboxyl group (e.g., esterification), alterations of the carbon chain length, or substitution of the α-amino group. For specific, step-by-step protocols, researchers are encouraged to consult primary research articles on the synthesis of these compounds.

Enzyme Inhibition Assays

Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric)

This assay measures the activity of OAT by quantifying the formation of its product, glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C). P5C reacts with o-aminobenzaldehyde (OAB) to produce a yellow-colored product that can be measured spectrophotometrically.

  • Reagents:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 100 mM L-ornithine

    • 20 mM α-ketoglutarate

    • 50 µM Pyridoxal phosphate (PLP)

    • 10 mM o-aminobenzaldehyde (in 20% ethanol)

    • 1 M Potassium hydroxide

    • OAT enzyme solution

    • This compound analog solutions (at various concentrations)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, L-ornithine, α-ketoglutarate, and PLP.

    • Pre-incubate the OAT enzyme with various concentrations of the this compound analog for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Add OAB solution and incubate at room temperature for 30 minutes to allow for color development.

    • Add potassium hydroxide to enhance the color.

    • Measure the absorbance at 440 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each analog concentration and determine the IC50 value.

Alanine Aminotransferase (AlaAT) Activity Assay (Coupled Enzyme Assay)

This assay determines AlaAT activity by measuring the rate of pyruvate formation. The pyruvate is then used in a coupled reaction with lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AlaAT activity.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 200 mM L-alanine

    • 10 mM α-ketoglutarate

    • 0.2 mM NADH

    • Lactate dehydrogenase (LDH) (sufficient units)

    • AlaAT enzyme solution

    • This compound analog solutions (at various concentrations)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, L-alanine, NADH, and LDH.

    • Add the AlaAT enzyme solution and the this compound analog at various concentrations to the reaction mixture.

    • Initiate the reaction by adding α-ketoglutarate.

    • Immediately monitor the decrease in absorbance at 340 nm at 37°C for several minutes using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the AlaAT activity.

    • Calculate the percentage of inhibition for each analog concentration and determine the IC50 value.

Experimental Workflow

The general workflow for screening this compound analogs as enzyme inhibitors is outlined below.

ExperimentalWorkflow Start Start: Hypothesis Synthesis Synthesis of this compound Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (e.g., OAT or AlaAT) Purification->EnzymeAssay DataCollection Data Collection (Absorbance/Fluorescence) EnzymeAssay->DataCollection Analysis Data Analysis (IC50/Ki Determination) DataCollection->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Lead Lead Compound Identification SAR->Lead End End: Further Development Lead->End

Caption: General workflow for the development and evaluation of this compound analogs as enzyme inhibitors.

A Comparative Guide to the In Vivo Efficacy of L-Canaline and 5-Fluoromethylornithine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-cancer therapies, understanding the in vivo performance of ornithine aminotransferase (OAT) inhibitors is of paramount importance. This guide provides a detailed comparison of two such inhibitors, L-Canaline and 5-fluoromethylornithine (5-FMO), focusing on their efficacy in preclinical cancer models, their mechanisms of action, and the experimental protocols underpinning these findings.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from in vivo studies of this compound and 5-fluoromethylornithine in cancer models.

ParameterThis compound5-Fluoromethylornithine (5-FMO)
Cancer Model Rat Colon Carcinoma[1]Patient-Derived Hepatocellular Carcinoma (HCC) in mice[2]
Dosing Regimen 2.0 g/kg daily for 5 or 9 days; 3.0 g/kg daily for 5 or 9 days[1]0.1 mg/kg or 1.0 mg/kg, 3 times a week for 27 days[2]
Administration Subcutaneous (s.c.) injection[1]Intraperitoneal (i.p.) injection
Tumor Growth Inhibition - 2.0 g/kg for 5 days: Treated vs. control of 23% - 2.0 g/kg for 9 days: Treated vs. control of 14% - 3.0 g/kg for 5 days: Tumor regression of 22% - 3.0 g/kg for 9 days: Tumor regression of 60%[1]Significant suppression of tumor growth at both 0.1 mg/kg and 1.0 mg/kg doses[2]
Biomarker Modulation Not ReportedSignificant suppression of alpha-fetoprotein (AFP) serum levels, a biomarker for HCC[2]
Observed Toxicity - 2.0 g/kg for 5 days: 13% weight loss - 3.0 g/kg for 5 days: 19% weight loss - 3.0 g/kg for 9 days: 31% weight loss and death in 2 of 5 animals[1]No apparent detrimental effects observed in mice with long-term inhibition of OAT[2]

Mechanism of Action and Signaling Pathway

Both this compound and 5-FMO are irreversible inhibitors of ornithine aminotransferase (OAT), a key mitochondrial enzyme in amino acid metabolism.[2] OAT catalyzes the conversion of ornithine and α-ketoglutarate into glutamate-γ-semialdehyde and L-glutamate.[2] By inhibiting OAT, these compounds disrupt this metabolic pathway, which can be crucial for the survival and proliferation of certain cancer cells.

This compound, a structural analog of ornithine, reacts with the pyridoxal phosphate (PLP) cofactor in the active site of OAT, leading to its inactivation.[3] In the context of pancreatic cancer, the cytotoxic effects of L-canavanine, a precursor to this compound, are attributed to its incorporation into proteins, rather than its conversion to this compound.[4]

5-FMO is a specific, enzyme-activated irreversible inhibitor of OAT.[5][6] Its mechanism of action in pancreatic ductal adenocarcinoma (PDA) is linked to the disruption of polyamine synthesis, which is essential for tumor growth.[5]

OAT_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT aKG α-Ketoglutarate aKG->OAT GSA Glutamate-γ-semialdehyde Glutamate L-Glutamate OAT->GSA OAT->Glutamate L_Canaline This compound L_Canaline->OAT Inhibits FMO 5-Fluoromethylornithine FMO->OAT Inhibits

Mechanism of OAT inhibition by this compound and 5-FMO.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.

This compound in Rat Colon Carcinoma Model
  • Animal Model: Fischer rats.[1]

  • Tumor Induction: Subcutaneous injection of a 10% (w/v) tumor cell suspension.[1]

  • Treatment Initiation: Treatment was initiated when tumors reached a size of 500 to 1000 mm³.[1]

  • Drug Preparation and Administration: L-canavanine was administered subcutaneously.[1]

  • Dosing: Daily injections of 2.0 g/kg or 3.0 g/kg for 5 or 9 consecutive days.[1]

  • Control Group: Received a 0.9% NaCl solution.[1]

  • Efficacy Evaluation: Tumor volume was measured to assess tumor growth inhibition and regression.[1]

  • Toxicity Assessment: Monitored through body weight changes and animal survival.[1]

L_Canaline_Workflow A Fischer rats receive s.c. injection of colon carcinoma cells B Tumors grow to 500-1000 mm³ A->B C Randomization into treatment and control groups B->C D Daily s.c. administration of This compound (2.0 or 3.0 g/kg) or Saline (Control) for 5 or 9 days C->D E Monitor tumor volume and body weight D->E F Endpoint: Assess tumor growth inhibition/regression and toxicity E->F

Experimental workflow for this compound in vivo study.
5-Fluoromethylornithine in a Patient-Derived HCC Mouse Model

  • Animal Model: Mice harboring patient-derived hepatocellular carcinoma.[2]

  • Treatment Initiation: Treatment started 3 weeks after HCC transplantation.[2]

  • Drug Administration: The route of administration was likely intraperitoneal, a common method for such studies.

  • Dosing: 0.1 mg/kg or 1.0 mg/kg administered three times a week for 27 days.[2]

  • Control Group: Untreated control mice.[2]

  • Efficacy Evaluation: Measurement of serum alpha-fetoprotein (AFP) levels and tumor volume.[2]

FMO_Workflow A Mice transplanted with patient-derived HCC B Treatment begins 3 weeks post-transplantation A->B C Randomization into treatment and control groups B->C D Administration of 5-FMO (0.1 or 1.0 mg/kg) or vehicle (Control) 3 times a week for 27 days C->D E Monitor serum AFP levels and tumor volume D->E F Endpoint: Evaluate suppression of AFP and tumor growth E->F

Experimental workflow for 5-FMO in vivo study.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Canaline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. L-Canaline, a non-proteinogenic amino acid and a potent insecticide, requires careful consideration for its disposal due to its inherent toxicity. This guide provides essential safety and logistical information, outlining the necessary procedures for the proper disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

Core Safety and Hazard Information

This compound presents several hazards that necessitate cautious handling and strict disposal protocols. It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause serious eye damage. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[1]

Hazard ClassificationDescriptionPrimary References
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1]
Eye Damage Causes serious eye damage.
Skin Irritation Causes skin irritation.
Respiratory Irritation May cause respiratory irritation.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Procedural Guidance for this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following steps provide a clear workflow for the safe disposal of this compound and associated waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[2] The container should be kept closed except when adding waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][3]

  • Contaminated Packaging: Dispose of the original container as hazardous waste, even if it appears empty.[4]

Step 2: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").

  • Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 3: Disposal Arrangement

  • Licensed Disposal Company: The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1][4] Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for hazardous waste disposal. This includes completing any required waste pickup request forms and providing accurate information about the waste composition.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

L_Canaline_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal generation Generation of This compound Waste (Solid & Liquid) segregation Segregate Waste by Type generation->segregation solid_container Solid Waste Container (Labeled) segregation->solid_container Solid liquid_container Liquid Waste Container (Labeled) segregation->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup_request Submit Waste Pickup Request storage->pickup_request collection EHS Waste Collection pickup_request->collection disposal_facility Licensed Hazardous Waste Disposal Facility collection->disposal_facility

Caption: Workflow for the safe disposal of this compound waste.

Accidental Release Measures

In the event of an accidental spill of this compound, the following measures should be taken:

  • Personal Precautions: Avoid dust formation and contact with the substance.[5] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For larger spills, respiratory protection may be necessary.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains or waterways.[5]

  • Clean-up: For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[5] For liquid spills, absorb the material with an inert absorbent material and place it in a designated hazardous waste container.

  • Ventilation: Ensure adequate ventilation in the affected area.[5]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Protocols for Handling L-Canaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of L-Canaline, a non-proteinogenic amino acid known for its toxicity.[1][2][3] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its physical characteristics and potential hazards.

PropertyValueSource
Molecular Formula C4H10N2O3[1][4][5][6]
Molecular Weight 134.13 g/mol [1][4][5][6]
CAS Number 496-93-5[1][4][5][7]
Melting Point 213 °C[1]
Boiling Point 378.1 °C[1]
Density 1.298 g/mL[1]
Solubility Soluble in water.[8]
Occupational Exposure Limits No data available[4][7]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[4][6] It may also cause respiratory irritation.[6] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent contact with eyes, which can cause serious damage.[4][7]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.To avoid skin contact, which can be harmful and cause irritation.[4][6][7]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. A NIOSH-approved respirator is recommended for handling in areas with inadequate ventilation.To prevent inhalation of dust or aerosols, which is harmful and can cause respiratory irritation.[4][6][7]

Experimental Protocol: Safe Handling and Storage

The following procedural steps must be followed to ensure the safe handling and storage of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][7]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, inspect all PPE for integrity.

  • Don impervious gloves, a lab coat or impervious clothing, and tightly fitting safety goggles.[4][7]

  • If there is a risk of aerosol formation or if working outside a fume hood, a suitable respirator must be worn.[4][7]

3. Handling Procedure:

  • Avoid the formation of dust and aerosols during handling.[4][7]

  • Use non-sparking tools to prevent ignition.[7]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not eat, drink, or smoke in the area where this compound is handled.[4]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent.[4]

5. Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.[4][7]

  • Avoid dust formation.[7]

  • Collect the spillage using a method that does not generate dust (e.g., gently sweeping with a damp cloth or using a HEPA-filtered vacuum).

  • Place the collected material in a suitable, closed container for disposal.[4][7]

  • Prevent the substance from entering drains.[4][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Dispose of contaminated PPE (gloves, lab coats) and other materials in a designated hazardous waste container.

  • Unused Product: Dispose of unused this compound and its containers at an approved waste disposal plant.[4] Do not dispose of it in the regular trash or pour it down the drain.

Logical Workflow for Handling and Disposal of this compound

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

LCanaline_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Store_Chemical Store Properly Handle_Chemical->Store_Chemical Segregate_Waste Segregate Hazardous Waste Handle_Chemical->Segregate_Waste Store_Chemical->Handle_Chemical For subsequent use Dispose_Waste Dispose via Approved Vendor Segregate_Waste->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area Doff_PPE Doff & Dispose PPE Decontaminate_Area->Doff_PPE

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.